Divarasib adipate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2762240-36-6 |
|---|---|
Molecular Formula |
C35H42ClF4N7O6 |
Molecular Weight |
768.2 g/mol |
IUPAC Name |
1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)-2-pyridinyl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one;hexanedioic acid |
InChI |
InChI=1S/C29H32ClF4N7O2.C6H10O4/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4;7-5(8)3-1-2-4-6(9)10/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36);1-4H2,(H,7,8)(H,9,10)/t16-,17-;/m0./s1 |
InChI Key |
KUWNSHZGOCXVAI-QJHJCNPRSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Divarasib (GDC-6036): A Potent and Selective KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarasib (GDC-6036) is an investigational, orally bioavailable, small molecule inhibitor that demonstrates high potency and selectivity for the KRAS G12C mutant protein.[1][2][3][4] The KRAS G12C mutation is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[4] Divarasib covalently binds to the cysteine residue of the G12C mutant, locking the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1] Preclinical and clinical studies have shown promising anti-tumor activity and a manageable safety profile for Divarasib.[4]
Chemical Structure and Properties
Divarasib is a complex heterocyclic molecule with the IUPAC name 1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)-2-pyridinyl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one. Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | 1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)-2-pyridinyl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
| SMILES | C[C@H]1CN(CCN1c1nc(OC[C@@H]2CCCN2C)nc2c(F)c(c(Cl)cc12)-c1nc(N)cc(C)c1C(F)(F)F)C(=O)C=C |
| Molecular Formula | C29H32ClF4N7O2 |
| Molecular Weight | 622.06 g/mol |
| CAS Number | 2417987-45-0 |
| Solubility | Soluble in DMSO |
Mechanism of Action
Divarasib is a covalent inhibitor that specifically targets the KRAS G12C mutation. The G12C mutation introduces a cysteine residue at codon 12 of the KRAS protein, which is not present in the wild-type protein. Divarasib's acrylamide warhead forms an irreversible covalent bond with the thiol group of this cysteine residue. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound state. By inhibiting the activation of KRAS G12C, Divarasib effectively blocks the downstream signaling pathways that drive tumor cell proliferation, survival, and growth.[1]
Signaling Pathway
The KRAS protein is a central node in cellular signaling, and its activation leads to the stimulation of multiple downstream effector pathways. The two primary pathways implicated in KRAS-driven oncogenesis are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5] By inhibiting KRAS G12C, Divarasib effectively abrogates the signaling cascade through these pathways.
Preclinical Studies
In Vitro Potency and Selectivity
Preclinical studies have demonstrated that Divarasib is a highly potent and selective inhibitor of KRAS G12C. It has an IC50 of less than 0.01 µM for KRAS G12C.[6] In vitro studies have shown that Divarasib is 5 to 20 times more potent and up to 50 times more selective than the first-generation KRAS G12C inhibitors, sotorasib and adagrasib.[4]
| Parameter | Value |
| KRAS G12C IC50 | < 0.01 µM[6] |
| Relative Potency | 5-20x greater than sotorasib and adagrasib[4] |
| Relative Selectivity | Up to 50x greater than sotorasib and adagrasib[4] |
In Vivo Efficacy
In xenograft models using human cancer cell lines with the KRAS G12C mutation, Divarasib has demonstrated complete tumor growth inhibition.[7]
Experimental Protocol: Xenograft Model
A study utilized female C.B-17 SCID mice implanted with human NSCLC NCI-H2030.X1.1 cells.[6] Divarasib was administered orally via gavage once daily for 7 days at doses of 10, 25, or 100 mg/kg.[6] The vehicle used was 0.5% methylcellulose.[6] The primary endpoint was the ratio of free KRAS G12C to an internal standard, with over 90% target engagement observed at the 100 mg/kg dose.[6]
Clinical Studies: Phase I (NCT04449874)
A Phase I, open-label, multicenter, dose-escalation, and dose-expansion study was conducted to evaluate the safety, pharmacokinetics, and anti-tumor activity of Divarasib in patients with advanced or metastatic solid tumors harboring a KRAS G12C mutation.[1]
Study Design
Patients received Divarasib orally once daily at doses ranging from 50 to 400 mg.[1] The study included dose-escalation and dose-expansion cohorts.[1] The primary objective was to assess safety, with secondary objectives including pharmacokinetics and investigator-evaluated anti-tumor activity.[1]
Efficacy
Divarasib demonstrated significant anti-tumor activity in patients with NSCLC and CRC.
| Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| NSCLC | 53.4% (95% CI, 39.9 to 66.7) | 13.1 months (95% CI, 8.8 to not estimable)[1] |
| CRC | 29.1% (95% CI, 17.6 to 42.9) | 5.6 months (95% CI, 4.1 to 8.2)[1] |
Pharmacokinetics
Pharmacokinetic parameters were assessed in patients receiving a 400 mg dose of Divarasib.
| Parameter | Value |
| Mean Half-life (t1/2) | 17.6 hours |
| Median Time to Max. Concentration (Tmax) | 2.0 hours |
| Mean Max. Concentration (Cmax) | 657 ng/mL |
| Mean Area Under the Curve (AUC) | 9130 ng*h/mL |
Safety and Tolerability
Treatment-related adverse events (TRAEs) were reported in 93% of patients, with the majority being Grade 1 or 2.[1] The most common TRAEs were nausea, diarrhea, and vomiting.[8] Grade 3 TRAEs occurred in 11% of patients, and one Grade 4 event was reported.[1] Dose reductions due to TRAEs occurred in 14% of patients, and treatment was discontinued in 3% of patients.[1] No treatment-related deaths were reported.[1]
Experimental Protocols
Phase I Clinical Trial Protocol (NCT04449874)
-
Study Type: Interventional, open-label, non-randomized.
-
Phases: Phase I.
-
Primary Purpose: Treatment.
-
Inclusion Criteria: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors with a KRAS G12C mutation who have progressed on or are intolerant to standard therapy.[8]
-
Exclusion Criteria: Prior treatment with a KRAS G12C inhibitor.
-
Intervention: Divarasib administered orally once daily in 21-day cycles.
-
Dose Escalation: Doses of 50, 100, 200, and 400 mg were evaluated.[1]
-
Dose Expansion: Patients were enrolled in cohorts to further evaluate the safety and efficacy at the selected dose.
-
Primary Outcome Measures: Incidence of dose-limiting toxicities and adverse events.
-
Secondary Outcome Measures: Objective response rate, duration of response, progression-free survival, and pharmacokinetic parameters.
Circulating Tumor DNA (ctDNA) Analysis Protocol
An exploratory analysis of ctDNA was conducted to assess treatment response and resistance mechanisms.
-
Sample Collection: Plasma samples were collected at baseline (Cycle 1, Day 1), on-treatment (Cycle 1, Day 15 and Cycle 3, Day 1).[9][10]
-
Analysis: ctDNA was profiled to detect KRAS G12C and other genomic alterations. A decline in the KRAS G12C variant allele frequency was associated with clinical response.[9][10]
Experimental Workflows
Conclusion
Divarasib (GDC-6036) is a promising next-generation KRAS G12C inhibitor with demonstrated high potency and selectivity in preclinical models. Early clinical data from the Phase I study have shown encouraging anti-tumor activity and a manageable safety profile in patients with KRAS G12C-mutated solid tumors. Ongoing and future clinical trials will further define the role of Divarasib, both as a monotherapy and in combination with other anti-cancer agents, in the treatment of this patient population. The use of biomarkers such as ctDNA will be crucial in monitoring treatment response and understanding mechanisms of resistance.
References
- 1. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation. : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. esmo.org [esmo.org]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. rrcgvir.com [rrcgvir.com]
- 8. Divarasib in Patients With Advanced Solid Tumors and a KRAS G12C Mutation - The ASCO Post [ascopost.com]
- 9. Circulating Tumor DNA Dynamics Reveal KRAS G12C Mutation Heterogeneity and Response to Treatment with the KRAS G12C Inhibitor Divarasib in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Divarasib's Mechanism of Action on KRAS G12C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Divarasib (GDC-6036) is a next-generation, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein. This guide provides an in-depth overview of its mechanism of action, supported by preclinical and clinical data. Divarasib demonstrates significantly higher potency and selectivity for KRAS G12C compared to first-generation inhibitors, sotorasib and adagrasib. It irreversibly binds to the mutant cysteine-12 residue, locking the KRAS G12C protein in its inactive, GDP-bound state. This action effectively halts the downstream signaling cascade of the MAPK pathway, thereby inhibiting tumor cell proliferation and survival. This document details the binding kinetics, cellular effects, and the experimental methodologies used to elucidate Divarasib's mechanism of action, offering a comprehensive resource for the scientific community.
Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent stimulation of downstream pro-growth and survival signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK).
Divarasib is designed to specifically target the mutant cysteine residue present in KRAS G12C. Its mechanism of action can be delineated in the following steps:
-
Selective Binding to the Inactive State: Divarasib preferentially binds to KRAS G12C when it is in the inactive, GDP-bound conformation.
-
Covalent and Irreversible Inhibition: The molecule forms a covalent bond with the thiol group of the cysteine-12 residue within the switch-II pocket, a region that is accessible in the GDP-bound state. This irreversible binding locks the KRAS G12C protein in its inactive state.[1][2]
-
Inhibition of Nucleotide Exchange: By locking KRAS G12C in the GDP-bound form, Divarasib prevents the exchange of GDP for GTP, a critical step for KRAS activation.
-
Suppression of Downstream Signaling: The inactivation of KRAS G12C leads to the downregulation of the MAPK signaling pathway, as evidenced by a reduction in the phosphorylation of downstream effectors such as MEK and ERK. This ultimately inhibits oncogenic signaling that drives tumor cell proliferation and survival.
A high-resolution crystal structure of Divarasib in complex with KRAS G12C at 1.90 Å has revealed the precise molecular interactions within the switch-II pocket that contribute to its high potency and selectivity.[3][4]
Data Presentation
Divarasib has demonstrated superior preclinical pharmacodynamics and pharmacokinetics compared to the first-generation KRAS G12C inhibitors, sotorasib and adagrasib.
| Parameter | Divarasib (GDC-6036) | Sotorasib | Adagrasib |
| Biochemical IC50 | <0.01 µM | Not explicitly stated in comparative table | Not explicitly stated in comparative table |
| Cellular EC50 (HCC1171 cells) | 2 nM | Not available | Not available |
| Relative Potency | 5 to 20 times > sotorasib & adagrasib | - | - |
| Selectivity | Up to 50 times > sotorasib & adagrasib | - | - |
| Max Plasma Concentration | 657 ng/mL | 7500 ng/mL | 985 ng/mL |
| Recommended Dose | 400 mg daily | 960 mg daily | 600 mg BID |
| Half-life | 17.6 hours | 5.5 hours | 23.0 hours |
Table 1: Preclinical and Clinical Pharmacological Profile of Divarasib in Comparison to Sotorasib and Adagrasib.[5][6]
Experimental Protocols
The characterization of Divarasib's mechanism of action involved several key experimental techniques.
Crystallography of KRAS G12C in Complex with Divarasib
-
Protein Expression and Purification: A cysteine-light version of human KRAS-4B G12C (residues 2-169) with additional mutations (C51S, C80L, C118S) was expressed in E. coli BL21(DE3) cells. The protein was purified using affinity and size-exclusion chromatography.
-
Complex Formation: Purified KRAS G12C was incubated with a molar excess of Divarasib at room temperature until complete covalent modification was confirmed by mass spectrometry.
-
Crystallization: The KRAS G12C-Divarasib complex was crystallized using the hanging-drop vapor diffusion method at 20°C. The reservoir solution contained 0.1 M sodium acetate (pH 4.5), 0.2 M ammonium sulfate, and 25% (w/v) PEG 4000.
-
Data Collection and Structure Determination: X-ray diffraction data were collected to a resolution of 1.90 Å. The structure was solved by molecular replacement using a previously determined KRAS structure as a search model.
Biochemical Potency Assessment (TR-FRET Assay)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be employed to determine the biochemical potency of Divarasib in inhibiting the interaction of KRAS G12C with its effector proteins (e.g., RAF1) or guanine nucleotide exchange factors (e.g., SOS1).
-
Reagents: Recombinant KRAS G12C protein, a fluorescently labeled GTP analog (e.g., GTP-Red), an anti-His-tag antibody labeled with a FRET donor (e.g., Europium cryptate), and the test compound (Divarasib).
-
Procedure:
-
His-tagged KRAS G12C is incubated with varying concentrations of Divarasib in an assay plate.
-
The anti-His-tag antibody-donor conjugate and the fluorescently labeled GTP analog are added to the wells.
-
The plate is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis: The IC50 value, representing the concentration of Divarasib required to inhibit 50% of the KRAS G12C-GTP interaction, is calculated from the dose-response curve.
Cellular Potency Assessment (pERK Inhibition via Western Blot)
This assay assesses the ability of Divarasib to inhibit the downstream MAPK signaling pathway in cancer cell lines harboring the KRAS G12C mutation.
-
Cell Culture: KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of Divarasib for a specified period (e.g., 2, 6, or 24 hours).
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined using a BCA assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities for pERK are normalized to total ERK to determine the dose-dependent inhibition of ERK phosphorylation.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of Divarasib on the viability of KRAS G12C mutant cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Divarasib and incubated for a prolonged period (e.g., 72 hours).
-
ATP Measurement: The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added to each well. The reagent lyses the cells, and the amount of ATP released is proportional to the number of viable cells. The luciferase reaction generates a luminescent signal.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC50 value, representing the concentration of Divarasib that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Figure 1: Mechanism of action of Divarasib on the KRAS G12C signaling pathway.
Figure 2: Key experimental workflows for the characterization of Divarasib.
Figure 3: Logical relationship of Divarasib's therapeutic intervention.
References
- 1. rrcgvir.com [rrcgvir.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 6. medchemexpress.com [medchemexpress.com]
Preclinical Pharmacodynamics of Divarasib Adipate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of divarasib adipate (GDC-6036), a potent and selective inhibitor of the KRAS G12C mutation. The information presented herein is curated from publicly available preclinical research data and is intended to serve as a valuable resource for professionals in the field of oncology drug development.
Core Mechanism of Action
Divarasib is an irreversible covalent inhibitor that selectively targets the cysteine residue of the KRAS G12C mutant protein. By binding to the switch-II pocket of the inactive, GDP-bound form of KRAS G12C, divarasib locks the protein in an "off" state.[1] This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[2][3]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the specific point of intervention for divarasib.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of divarasib, demonstrating its high potency and selectivity.
Table 1: In Vitro Potency and Selectivity
| Parameter | Cell Line/Target | Value | Reference(s) |
| IC50 | KRAS G12C | <0.01 µM | [4] |
| EC50 | K-Ras G12C-alkylation (HCC1171 cells) | 2 nM | |
| Selectivity | Mutant KRAS G12C vs. Wild-Type KRAS | >18,000-fold | [5][6] |
| Comparative Potency | vs. Sotorasib and Adagrasib | 5 to 20 times more potent | [7][8] |
| Comparative Selectivity | vs. Sotorasib and Adagrasib | Up to 50 times more selective | [7][8] |
Table 2: In Vivo Efficacy and Target Engagement
| Animal Model | Cell Line | Treatment | Key Findings | Reference(s) |
| Human NSCLC Xenograft | NCI-H2030.X1.1 | 10, 25, 100 mg/kg/day, p.o. for 7 days | Dose-dependent target engagement. >90% KRAS G12C engagement at 100 mg/kg. | [4] |
| Multiple Xenograft Models | Various KRAS G12C positive cell lines | Not specified | Complete tumor growth inhibition. | [5][6] |
| MIA PaCa-2 Pancreatic Xenograft | MIA PaCa-2 | Not specified | High antitumor potency correlated with dose-dependent target inhibition and MAPK pathway inhibition. |
Experimental Protocols
This section details the methodologies for key preclinical experiments cited in the evaluation of divarasib.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline based on the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Plating: Seed KRAS G12C mutant cancer cells (e.g., NCI-H2122, MIA PaCa-2) in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Add a volume of the reagent equal to the volume of the cell culture medium in each well.[9][10]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10] Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting for p-ERK Inhibition
This protocol provides a general framework for assessing the inhibition of ERK phosphorylation.
-
Cell Treatment and Lysis: Plate and treat KRAS G12C mutant cells with this compound for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and a loading control (e.g., total ERK or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to the loading control.
In Vivo Tumor Xenograft Study
This protocol is based on descriptions of preclinical in vivo studies with divarasib.
-
Animal Model: Utilize immunodeficient mice (e.g., female C.B-17 SCID mice).
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H2030.X1.1) into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), orally (p.o.) once daily at various dose levels (e.g., 10, 25, 100 mg/kg). The control group receives the vehicle only.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions and mouse body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor samples to assess target engagement (e.g., by measuring the ratio of free to divarasib-bound KRAS G12C) and downstream pathway modulation (e.g., p-ERK levels by Western blot or immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the tolerability of the treatment based on body weight changes.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of divarasib.
References
- 1. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Related Videos - Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation [visualize.jove.com]
- 3. Western Blot Protocol Specific for Actin Antibody (mAbGEa) [NB100-74340]: Novus Biologicals [novusbio.com]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divarasib in Patients With Advanced Solid Tumors and a KRAS G12C Mutation - The ASCO Post [ascopost.com]
- 6. nacalai.com [nacalai.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. docs.abcam.com [docs.abcam.com]
An In-depth Technical Guide to Divarasib Adipate Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement studies for divarasib adipate, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Divarasib has demonstrated significant anti-tumor activity and a manageable safety profile in clinical trials for various solid tumors harboring the KRAS G12C mutation.[1][2] This document details the mechanism of action, quantitative measures of target engagement, experimental methodologies, and the signaling pathways affected by divarasib.
Core Mechanism of Action
Divarasib is an irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[3] By binding to this mutant, divarasib locks the KRAS protein in an inactive, GDP-bound state.[4][5] This prevents the subsequent activation of downstream oncogenic signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[2] Preclinical studies have highlighted that divarasib exhibits 5 to 20 times greater potency and up to 50 times more selectivity in vitro compared to first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[2][6]
Quantitative Target Engagement Data
The following table summarizes the key quantitative data related to divarasib's target engagement and cellular activity from preclinical and clinical studies.
| Parameter | Value | Cell Line / System | Citation |
| Potency vs. other inhibitors | 5 to 20 times more potent | In vitro | [2][5][6] |
| Selectivity vs. other inhibitors | Up to 50 times more selective | In vitro | [2][5][6] |
| Selectivity for G12C vs. wild type | >18,000-fold | Cell lines | [7] |
| IC50 (half-maximal inhibitory concentration) | Sub-nanomolar range | Preclinical studies | [7][8] |
| IC90 (90% alkylation) | Achieved at doses under 400 mg (estimated) | H2122 cell line | [5][7] |
| Confirmed Objective Response Rate (ORR) - NSCLC | 53.4% (all doses), 56.4% (400 mg dose) | Phase 1 Clinical Trial (NCT04449874) | [1][2] |
| Median Progression-Free Survival (PFS) - NSCLC | 13.1 months | Phase 1 Clinical Trial (NCT04449874) | [1][2] |
| Confirmed Objective Response Rate (ORR) - Colorectal Cancer (CRC) | 29.1% | Phase 1 Clinical Trial (NCT04449874) | [2] |
| Median Progression-Free Survival (PFS) - Colorectal Cancer (CRC) | 5.6 months | Phase 1 Clinical Trial (NCT04449874) | [2] |
Signaling Pathway Inhibition
Divarasib's primary mechanism involves the shutdown of hyperactivated signaling cascades driven by the KRAS G12C mutation. The key pathways affected are the MAPK and PI3K-AKT-mTOR pathways.[2][9] By locking KRAS G12C in its inactive state, divarasib prevents the recruitment and activation of downstream effector proteins such as RAF and PI3K, thereby inhibiting the entire signaling cascade that promotes cell growth and survival.
Experimental Protocols for Target Engagement
Several methodologies can be employed to quantify the target engagement of divarasib. Below are detailed, generalized protocols for key assays.
CETSA is a powerful technique to verify direct binding of a drug to its target protein in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant cells to 70-80% confluency.
-
Treat cells with various concentrations of divarasib or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Cell Lysis and Heating:
-
Harvest and wash the cells in PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells through freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Separation and Detection:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KRAS G12C protein in the supernatant by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble KRAS G12C protein as a function of temperature for both divarasib-treated and control samples.
-
A shift in the melting curve to a higher temperature in the divarasib-treated samples indicates target engagement and stabilization.
-
This method provides a highly quantitative measure of target occupancy by measuring the remaining unbound (free) target protein after treatment.[12]
Protocol:
-
Sample Preparation:
-
Treat cells or xenograft models with divarasib.
-
Collect cell pellets or formalin-fixed, paraffin-embedded (FFPE) tissues.
-
Lyse the cells or extract proteins from the FFPE tissues.
-
-
Protein Digestion:
-
Quantify the total protein concentration in the lysate.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Utilize a targeted mass spectrometry approach, such as parallel reaction monitoring (PRM), to specifically quantify the peptides corresponding to both wild-type and G12C mutant KRAS.
-
Spike in stable isotope-labeled internal standard peptides for absolute quantification.
-
-
Data Analysis:
-
Calculate the amount of free KRAS G12C protein in treated samples relative to vehicle-treated controls.
-
Target engagement is calculated as: % Engagement = (1 - [Free KRAS G12C]treated / [Free KRAS G12C]control) * 100
-
PLA is an immunoassay that can be used to visualize and quantify protein-protein interactions in situ.[13][14] It can be adapted to assess the engagement of divarasib with KRAS G12C by measuring the disruption of the interaction between KRAS G12C and a downstream effector like RAF.
Protocol:
-
Cell Preparation and Treatment:
-
Grow KRAS G12C mutant cells on coverslips.
-
Treat the cells with divarasib or a vehicle control.
-
Fix, permeabilize, and block the cells.
-
-
Primary Antibody Incubation:
-
Incubate the cells with two primary antibodies raised in different species that recognize KRAS and RAF, respectively.
-
-
PLA Probe Incubation and Ligation:
-
Incubate with secondary antibodies conjugated to unique DNA oligonucleotides (PLA probes).
-
If the two proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
-
Amplification and Detection:
-
Add a DNA polymerase to perform rolling-circle amplification of the circular DNA template, creating a long DNA product.
-
Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Visualize the resulting fluorescent spots using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of fluorescent spots per cell.
-
A significant reduction in the number of spots in divarasib-treated cells compared to the control indicates that divarasib has bound to KRAS G12C and disrupted its interaction with RAF.
-
Conclusion
This compound has demonstrated compelling target engagement and potent inhibition of the KRAS G12C oncoprotein. The methodologies outlined in this guide, including CETSA, mass spectrometry, and PLA, provide a robust framework for researchers to quantify the interaction of divarasib with its target in various experimental settings. The consistent and durable clinical responses observed with divarasib underscore the success of its design in effectively engaging and inactivating the KRAS G12C driver of oncogenesis.[1][2] Further studies utilizing these techniques will continue to elucidate the nuances of its mechanism and inform the development of next-generation cancer therapeutics.
References
- 1. onclive.com [onclive.com]
- 2. esmo.org [esmo.org]
- 3. rrcgvir.com [rrcgvir.com]
- 4. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 12. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of Divarasib Adipate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divarasib (formerly GDC-6036) is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various cancers.[1][2] Its adipate salt form is under clinical investigation. Understanding the metabolic stability of a drug candidate is crucial for predicting its pharmacokinetic profile, including its half-life and clearance. This technical guide provides an in-depth overview of the methodologies used to determine the in vitro half-life of investigational compounds like Divarasib adipate. While specific quantitative in vitro half-life data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats relevant to its evaluation.
Introduction to Divarasib and In Vitro Half-Life
Divarasib is an investigational, orally bioavailable small molecule that irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein. This covalent modification locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through pathways such as the MAPK/ERK pathway.[3] Preclinical studies have demonstrated that Divarasib is significantly more potent and selective for KRAS G12C mutant cells compared to wild-type cells.[1][2]
The in vitro half-life (t½) of a compound is a critical parameter determined during preclinical drug development. It measures the time required for 50% of the parent compound to be metabolized by liver enzymes in a controlled laboratory setting. This is typically assessed using liver microsomes or hepatocytes.[4][5][6][7] A shorter in vitro half-life generally suggests rapid metabolism and potentially lower bioavailability in vivo, while a longer half-life indicates greater metabolic stability.
Data Presentation: In Vitro Metabolic Stability
The following table illustrates a hypothetical data summary for the in vitro metabolic stability of a compound like this compound, as determined in human liver microsomes and hepatocytes.
| System | Analyte | Initial Concentration (µM) | Incubation Time (min) | % Remaining (at final timepoint) | Calculated In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per 10^6 cells) |
| Human Liver Microsomes | Divarasib | 1 | 60 | 45 | 55 | 12.6 |
| Human Hepatocytes | Divarasib | 1 | 120 | 30 | 85 | 8.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay evaluates the phase I metabolic stability of a compound.
3.1.1. Materials and Reagents
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)
-
LC-MS/MS system for analysis
3.1.2. Experimental Procedure
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solution in phosphate buffer.
-
Incubation: In a 96-well plate, pre-incubate this compound (final concentration, e.g., 1 µM) and human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.[8]
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve is the rate constant of elimination (k). The in vitro half-life is calculated using the formula: t½ = 0.693 / k.[9][10]
In Vitro Metabolic Stability Assay Using Cryopreserved Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, including both phase I and phase II metabolism.
3.2.1. Materials and Reagents
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E)
-
Control compounds
-
LC-MS/MS system for analysis
3.2.2. Experimental Procedure
-
Cell Culture: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
Incubation: Replace the plating medium with incubation medium containing this compound (final concentration, e.g., 1 µM).
-
Time Points: Incubate the cells at 37°C in a humidified incubator. Collect aliquots of the incubation medium at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[4][6]
-
Sample Processing: Terminate the metabolic activity in the collected samples, typically by adding a cold organic solvent. Process the samples to remove cellular debris.
-
LC-MS/MS Analysis: Analyze the samples to determine the concentration of the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life as described for the microsomal assay.
Visualizations
Signaling Pathway
Caption: KRAS G12C signaling pathway and the inhibitory action of Divarasib.
Experimental Workflow
Caption: Workflow for determining the in vitro metabolic stability.
Conclusion
The determination of in vitro half-life is a fundamental component of the preclinical assessment of new chemical entities like this compound. The methodologies described herein, utilizing human liver microsomes and hepatocytes, represent the industry standard for evaluating metabolic stability. While specific data for this compound's in vitro half-life are not publicly available, the provided protocols and data representation formats offer a comprehensive guide for researchers in the field of drug development. The potent and selective nature of Divarasib as a KRAS G12C inhibitor underscores the importance of thoroughly characterizing its metabolic profile to support its ongoing clinical development.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Divarasib used for? [synapse.patsnap.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Divarasib Adipate: A Deep Dive into its Role in Oncogenic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarasib adipate (formerly GDC-6036) is a highly potent and selective, orally bioavailable, covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation. This specific mutation is a key oncogenic driver in a significant subset of solid tumors, including approximately 13% of non-small cell lung cancers (NSCLC) and 1-3% of colorectal cancers (CRC).[1][2][3][4] Divarasib has demonstrated promising anti-tumor activity in both preclinical and clinical settings, offering a new therapeutic option for patients with KRAS G12C-mutated cancers.[3][5][6][7] This technical guide provides an in-depth overview of divarasib's mechanism of action, its impact on oncogenic signaling pathways, a summary of key quantitative data, and detailed experimental protocols relevant to its evaluation.
Core Mechanism of Action
Divarasib functions by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[1] This covalent modification occurs within the switch-II pocket of the KRAS protein, effectively locking it in an inactive, GDP-bound state.[1][8] By trapping KRAS G12C in this "off" conformation, divarasib prevents the subsequent activation of downstream oncogenic signaling pathways that are crucial for tumor cell proliferation, survival, and growth.[6]
Impact on Oncogenic Signaling Pathways
The constitutive activation of KRAS G12C leads to the continuous stimulation of downstream effector pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell cycle progression, survival, and metabolism. Divarasib's inhibition of KRAS G12C effectively shuts down this aberrant signaling cascade.
The KRAS G12C Signaling Pathway and Divarasib's Point of Intervention
Quantitative Data Summary
Divarasib has demonstrated significant potency and efficacy in both preclinical and clinical studies. The following tables summarize key quantitative data.
Preclinical Activity of Divarasib
| Parameter | Value | Cell Lines/Models | Reference |
| IC50 | <0.01 µM | KRAS G12C Mutant Cell Lines | [8] |
| Selectivity | >18,000-fold for G12C vs. Wild Type | In vitro cell lines | [2][3] |
| Potency vs. Sotorasib | 5 to 20 times more potent | In vitro studies | [2][3][4][6] |
| Selectivity vs. Sotorasib & Adagrasib | Up to 50 times more selective | In vitro studies | [2][3][4][6] |
| Tumor Growth Inhibition | Complete inhibition | Multiple KRAS G12C positive xenograft models | [2][3] |
Clinical Efficacy of Single-Agent Divarasib (Phase I)
| Indication | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) | Reference |
| NSCLC | 60 | 53.4% (95% CI, 39.9-66.7) | 13.1 months (95% CI, 8.8-NE) | 14.0 months (95% CI, 8.3-NE) | [6][7][9][10] |
| CRC | 55 | 29.1% (95% CI, 17.6-42.9) | 5.6 months (95% CI, 4.1-8.2) | 7.1 months (95% CI, 5.5-7.8) | [6][9][10] |
| Other Solid Tumors | 22 | 36% (Partial Response) | Not Reported | Not Reported | [9] |
NE: Not Estimable
Safety and Tolerability of Divarasib (Phase I)
| Adverse Event (AE) Profile | Percentage of Patients (N=137) | Notes | Reference |
| Any Treatment-Related AE | 93% | Mostly low-grade and manageable. | [6][9][10] |
| Grade 3 AE | 11% | [6][10] | |
| Grade 4 AE | 1% | [6][10] | |
| AEs leading to Dose Reduction | 14% | [6][10] | |
| AEs leading to Discontinuation | 3% | [6][9][10] | |
| Common AEs (any grade) | Nausea (74%), Diarrhea (61%), Vomiting (58%) | Reversible and manageable with supportive care. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of KRAS G12C inhibitors like divarasib. Below are representative protocols for key in vitro and in vivo experiments.
Determination of Half-Maximal Inhibitory Concentration (IC50)
This protocol outlines a common method for determining the IC50 of a compound using a cell viability assay.
Methodology:
-
Cell Culture: Culture KRAS G12C mutant and wild-type cell lines in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Treat the cells with the various concentrations of divarasib and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assay: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is used to assess the effect of divarasib on the phosphorylation status of key proteins in the MAPK signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat KRAS G12C mutant cells with divarasib or vehicle control for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total ERK, MEK, and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of divarasib in vivo.
Methodology:
-
Cell Implantation: Subcutaneously inject KRAS G12C mutant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally to the treatment group and the vehicle to the control group daily.
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity of divarasib. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).
Conclusion
This compound is a promising targeted therapy for cancers harboring the KRAS G12C mutation. Its high potency and selectivity, coupled with a manageable safety profile, have been demonstrated in extensive preclinical and early-phase clinical studies. By covalently locking KRAS G12C in its inactive state, divarasib effectively abrogates downstream oncogenic signaling, leading to significant and durable anti-tumor responses. The ongoing and future clinical trials will further delineate its role in the evolving landscape of KRAS-targeted therapies. The experimental protocols provided herein offer a foundational framework for researchers and drug development professionals working to further characterize and build upon the understanding of this important class of inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
Divarasib Adipate for Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarasib (formerly GDC-6036) is a next-generation, orally bioavailable, and highly potent and selective covalent inhibitor of the KRAS G12C mutation. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC), occurring in approximately 12-14% of patients.[1][2] Historically, KRAS-mutated cancers have been considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP. The development of covalent inhibitors targeting the G12C-mutated cysteine has marked a significant breakthrough in the treatment of these malignancies. Divarasib has demonstrated promising anti-tumor activity and a manageable safety profile in clinical trials, positioning it as a potentially best-in-class agent for KRAS G12C-mutant NSCLC.[2][3] This technical guide provides an in-depth overview of the preclinical and clinical data, mechanism of action, and relevant experimental methodologies for divarasib adipate in the context of NSCLC research.
Mechanism of Action
Divarasib functions by selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[4] This covalent modification locks the KRAS protein in an inactive, GDP-bound state.[4] By trapping KRAS G12C in this inactive conformation, divarasib prevents the downstream signaling cascade through the MAPK/ERK pathway, which is crucial for cancer cell proliferation and survival.[4] Preclinical studies have highlighted that divarasib is 5 to 20 times more potent and up to 50 times more selective for KRAS G12C compared to the first-generation inhibitors, sotorasib and adagrasib.[1][2][3]
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is Divarasib used for? [synapse.patsnap.com]
Divarasib Adipate: A Preclinical and Clinical Overview in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarasib (formerly GDC-6036), an adipate salt formulation of a potent and selective covalent inhibitor of the KRAS G12C mutation, has emerged as a promising therapeutic agent in the landscape of targeted cancer therapies. The KRAS G12C mutation is a key oncogenic driver in a subset of colorectal cancers (CRC), occurring in approximately 4% of cases and is associated with a poor prognosis.[1][2] This technical guide provides a comprehensive overview of the preclinical rationale and clinical investigation of divarasib in colorectal cancer models, with a focus on its mechanism of action, preclinical activity, and clinical trial data.
Mechanism of Action
Divarasib is an orally bioavailable small molecule that operates by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[1] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting its downstream signaling functions.[3] The primary pathway inhibited is the MAPK/ERK signaling cascade, which is crucial for cancer cell proliferation and survival.[4] By disrupting this pathway, divarasib aims to induce cancer cell death and impede tumor growth.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assay Design for Divarasib Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarasib adipate is a highly potent and selective, orally bioavailable covalent inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a key oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][4][5] Divarasib functions by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein, locking it in an inactive, GDP-bound state.[1][2][3][4] This prevents the activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[4][6][7]
These application notes provide a comprehensive guide for the design and implementation of cell-based assays to evaluate the activity of this compound. The protocols outlined below are designed to assess target engagement, downstream signaling modulation, and the ultimate phenotypic effects on cancer cells.
Signaling Pathway Overview
The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction. In its active, GTP-bound state, it recruits and activates a cascade of downstream effector proteins, leading to cell growth, proliferation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing it to be constitutively active. Divarasib specifically targets this mutant protein, forcing it into an inactive state and blocking these downstream signals.
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Recommended Cell-Based Assays
A tiered approach is recommended to comprehensively evaluate the cellular activity of this compound. This includes assays for target engagement, downstream pathway modulation, and cellular viability.
| Assay Type | Purpose | Recommended Method(s) | Endpoint(s) |
| Target Engagement | To confirm direct binding of Divarasib to KRAS G12C within the cell. | Cellular Thermal Shift Assay (CETSA) | Change in protein thermal stability (melting curve shift). |
| Downstream Signaling | To measure the inhibition of KRAS G12C-mediated signaling pathways. | Western Blot, ELISA, or TR-FRET for phosphorylated proteins. | Levels of p-ERK, p-AKT, p-S6. |
| Cell Viability | To assess the effect of Divarasib on the proliferation and survival of cancer cells. | ATP-based luminescence assays (e.g., CellTiter-Glo®). | Reduction in cellular ATP levels. |
| Apoptosis Induction | To determine if the reduction in cell viability is due to programmed cell death. | Caspase-Glo® 3/7 Assay. | Increased caspase-3/7 activity. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to the KRAS G12C protein in a cellular context.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Anti-KRAS G12C antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or DMSO vehicle for a predetermined time (e.g., 2-4 hours).
-
Heating: After treatment, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Western Blot: Collect the supernatant (soluble fraction) and quantify the protein concentration. Normalize the protein amounts and analyze the levels of soluble KRAS G12C by Western blot.
-
Data Analysis: Plot the amount of soluble KRAS G12C as a function of temperature for both Divarasib-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the Divarasib-treated samples indicates target engagement.
p-ERK and p-AKT Downstream Signaling Assay
This protocol measures the inhibitory effect of this compound on the MAPK and PI3K signaling pathways.
Materials:
-
KRAS G12C mutant cell line
-
This compound
-
DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-p-ERK (T202/Y204), anti-ERK, anti-p-AKT (S473), anti-AKT, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
Procedure:
-
Cell Seeding and Serum Starvation: Seed KRAS G12C mutant cells and allow them to adhere. The following day, serum-starve the cells for 18-24 hours to reduce basal signaling.
-
Compound Treatment: Treat the serum-starved cells with a concentration range of this compound or DMSO for 2-4 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Western Blot Analysis: Quantify and normalize protein concentrations. Perform SDS-PAGE and Western blotting to detect the levels of p-ERK, total ERK, p-AKT, total AKT, and the loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phosphorylation levels against the this compound concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cells.
Materials:
-
KRAS G12C mutant and KRAS wild-type cell lines
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed both KRAS G12C mutant and wild-type cells into opaque-walled 96-well plates at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Assay Protocol: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the log of this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Logical Assay Progression
The following diagram illustrates the logical flow of the proposed cell-based assays, from initial target validation to the assessment of the ultimate cellular phenotype.
Caption: Logical progression of cell-based assays for this compound evaluation.
Data Presentation
The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Assay | Cell Line | Metric | This compound | Sotorasib (Reference) | Adagrasib (Reference) |
| KRAS G12C Inhibition | - | IC50 | <0.01 µM[1][3] | Data from literature | Data from literature |
| p-ERK Inhibition | NCI-H358 | IC50 | Experimental Data | Experimental Data | Experimental Data |
| p-AKT Inhibition | NCI-H358 | IC50 | Experimental Data | Experimental Data | Experimental Data |
| Cell Viability | NCI-H358 | GI50 | Experimental Data | Experimental Data | Experimental Data |
| Cell Viability | MIA PaCa-2 | GI50 | Experimental Data | Experimental Data | Experimental Data |
| Cell Viability (KRAS WT) | A549 | GI50 | Experimental Data | Experimental Data | Experimental Data |
Note: Reference compound data should be sourced from published literature or run in parallel to ensure accurate comparison. Preclinical studies have shown Divarasib to be 5 to 20 times more potent than sotorasib and adagrasib.[8][9][10][11]
Table 2: Selectivity of this compound
| Cell Line | KRAS Status | This compound GI50 (µM) | Selectivity Index (WT/G12C) |
| NCI-H358 | G12C | Experimental Data | - |
| A549 | Wild-Type | Experimental Data | Calculated Value |
| HCT116 | G13D | Experimental Data | Calculated Value |
Note: A high selectivity index indicates a strong preference for the KRAS G12C mutant over wild-type or other mutant forms. Divarasib has been shown to be over 18,000-fold more selective for mutant G12C cell lines than wild-type.[8][9]
Conclusion
The assays and protocols described in these application notes provide a robust framework for the preclinical cellular characterization of this compound. By systematically evaluating target engagement, downstream signaling effects, and cellular phenotypes, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for KRAS G12C-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Divarasib - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. What is Divarasib used for? [synapse.patsnap.com]
- 5. rrcgvir.com [rrcgvir.com]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 10. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Xenograft Mouse Model Protocol for Evaluating the Efficacy of Divarasib Adipate in KRAS G12C-Mutated Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma viral oncogene (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] The specific KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2][3] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream pro-growth signaling pathways.[4][5] Divarasib (formerly GDC-6036) is a highly potent and selective, orally bioavailable covalent inhibitor that targets the KRAS G12C mutant protein.[6][7] It irreversibly binds to the cysteine residue in the switch-II pocket, locking KRAS G12C in its inactive GDP-bound state and thereby inhibiting tumor cell proliferation and survival.[6][8] Preclinical studies have shown that divarasib is 5 to 20 times more potent and up to 50 times more selective than first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[9][10]
This application note provides a detailed protocol for establishing a xenograft mouse model using KRAS G12C-positive cancer cell lines to evaluate the in vivo antitumor efficacy of divarasib adipate.
Mechanism of Action: Divarasib Inhibition of the KRAS G12C Pathway
The KRAS G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active GTP-bound KRAS protein.[4] This results in the constitutive activation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumorigenesis.[4][11] Divarasib covalently binds to the mutant cysteine-12, trapping KRAS G12C in an inactive state.[6] This action effectively blocks signal transduction through these key pathways, inhibiting cancer cell growth and proliferation.[6][11]
Experimental Protocols
This section details the methodology for a cell line-derived xenograft (CDX) model.
1. Materials and Reagents
-
Cell Line: KRAS G12C-positive human cancer cell line (e.g., NCI-H2122 or NCI-H358 for NSCLC).
-
Animals: Immunodeficient mice (e.g., 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG™ mice).[12]
-
Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
Reagents for Implantation: Hank's Balanced Salt Solution (HBSS) or PBS, Trypsin-EDTA, Basement Membrane Matrix (e.g., Cultrex BME, Type 3 or Matrigel).
-
This compound: Procured from a suitable vendor (e.g., MedChemExpress).[7]
-
Vehicle Formulation: As per the chosen divarasib formulation (e.g., Corn oil, or a solution of DMSO, PEG300, Tween-80, and Saline).[7]
2. Cell Culture
-
Culture KRAS G12C-positive cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Passage cells at least twice after thawing from liquid nitrogen before implantation.
-
Harvest cells during the exponential growth phase (not more than 80% confluent) using Trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free HBSS or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with a trypan blue exclusion test. Ensure viability is >95%.
-
Resuspend the final cell pellet in a 1:1 mixture of cold HBSS and Basement Membrane Matrix to a final concentration of 5 x 10⁷ cells/mL.[13] Keep the cell suspension on ice until injection.
3. Animal Handling and Tumor Implantation
-
Acclimatize mice for at least one week upon arrival under specific-pathogen-free (SPF) conditions.[14]
-
Anesthetize the mice using a suitable method (e.g., isoflurane inhalation).
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.[13]
-
Monitor the animals for recovery from anesthesia and for general health post-implantation.
4. Study Design and Drug Administration
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.[12]
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[12][13]
-
This compound Formulation: Prepare the dosing solution. For oral gavage, a suggested formulation is to first dissolve this compound in DMSO, then dilute with corn oil.[7] A fresh solution should be prepared as needed.
-
Treatment:
-
Treatment Group: Administer this compound orally (e.g., once daily) at the desired dose level(s).
-
Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
-
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
Throughout the study, monitor animal body weight and clinical signs of toxicity.
5. Endpoint and Data Analysis
-
The primary endpoint is tumor growth inhibition (TGI). TGI is calculated as: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100% .[12]
-
Euthanize mice if the tumor volume exceeds 1500-2000 mm³, if there is >20% body weight loss, or if significant signs of morbidity are observed.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot for pathway biomarkers).
Data Presentation
Preclinical in vitro studies have consistently demonstrated the superior potency and selectivity of divarasib compared to other approved KRAS G12C inhibitors.
Table 1: Comparative Preclinical Potency of KRAS G12C Inhibitors
| Compound | IC₅₀ (Median) | Selectivity (Mutant vs. Wild Type) | Reference(s) |
|---|---|---|---|
| Divarasib | Sub-nanomolar | >18,000-fold | [5][9] |
| Sotorasib | Nanomolar range | Not specified in these sources | [9] |
| Adagrasib | Nanomolar range | Not specified in these sources | [9] |
Data summarized from published preclinical studies. IC₅₀ values represent the half-maximal inhibitory concentration.
Expected Outcomes
Based on preclinical findings where divarasib resulted in complete tumor growth inhibition in multiple KRAS G12C xenograft models, it is expected that the divarasib-treated group will show significant tumor growth inhibition compared to the vehicle-treated control group.[5][9][15] The treatment is anticipated to be well-tolerated, with minimal impact on animal body weight, reflecting the drug's selectivity.[2] Analysis of excised tumors may further confirm the mechanism of action by showing reduced phosphorylation of downstream effectors like ERK.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rrcgvir.com [rrcgvir.com]
- 3. esmo.org [esmo.org]
- 4. researchgate.net [researchgate.net]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 6. What is Divarasib used for? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying KRAS G12C Resistance Using Divarasib Adipate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing divarasib adipate, a potent and selective covalent inhibitor of KRAS G12C, to investigate mechanisms of therapeutic resistance. The following protocols and data summaries are intended to facilitate the design and execution of experiments aimed at understanding and overcoming resistance to KRAS G12C-targeted therapies.
Introduction to this compound
Divarasib (GDC-6036) is an investigational, orally bioavailable small molecule that irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1] Preclinical studies have demonstrated that divarasib is significantly more potent and selective than first-generation KRAS G12C inhibitors such as sotorasib and adagrasib.[2][3][4][5] Clinical trials have shown promising anti-tumor activity of divarasib in patients with KRAS G12C-mutated solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[6][7][8][9] However, as with other targeted therapies, acquired resistance to divarasib is a significant clinical challenge.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors, including divarasib, can be broadly categorized into two main types:
-
On-target resistance: This involves secondary mutations in the KRAS gene itself that either prevent the inhibitor from binding or reactivate the protein despite inhibitor binding.[10][11]
-
Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. Common mechanisms include:
-
Receptor Tyrosine Kinase (RTK) activation: Upregulation or mutation of RTKs like EGFR can reactivate the MAPK and PI3K/AKT pathways.[10][11][12]
-
Activation of downstream effectors: Mutations in genes downstream of KRAS, such as NRAS, BRAF, MEK, and PIK3CA, can lead to constitutive pathway activation.[10][11]
-
Histological transdifferentiation: In some cases, tumors can change their cellular lineage, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[10][11]
-
Data Presentation
Table 1: Preclinical Potency of Divarasib Compared to Other KRAS G12C Inhibitors
| Inhibitor | Target | IC50 (in vitro) | Selectivity vs. Wild-Type | Reference |
| Divarasib | KRAS G12C | Sub-nanomolar | >18,000-fold | [2][3] |
| Sotorasib | KRAS G12C | Nanomolar | High | [2][3] |
| Adagrasib | KRAS G12C | Nanomolar | High | [2][3] |
Table 2: Clinical Efficacy of Divarasib in KRAS G12C-Mutated Solid Tumors (Phase I)
| Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| NSCLC | 53.4% - 59.1% | 13.1 - 15.3 months | [6][7][8][9] |
| CRC | 29.1% | 5.6 months | [8] |
| CRC (with Cetuximab) | 62% | Not Reported | [2][13] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study resistance to divarasib.
Cell Viability Assay to Determine Divarasib IC50
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of divarasib in KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines (e.g., A549)
-
This compound
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10-point serial dilution of this compound in culture medium, typically ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the divarasib concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blotting to Analyze KRAS Signaling Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the KRAS downstream signaling pathways (MAPK and PI3K/AKT) in response to divarasib treatment.
Materials:
-
KRAS G12C mutant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with divarasib at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
-
In Vivo Xenograft Model to Evaluate Divarasib Efficacy and Resistance
This protocol describes the establishment of a tumor xenograft model to assess the in vivo efficacy of divarasib and to generate resistant tumors for further analysis.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cell lines
-
Matrigel
-
This compound formulated for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Resuspend 1-5 x 10^6 KRAS G12C mutant cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10-100 mg/kg) or vehicle control daily via oral gavage.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry, DNA sequencing).
-
-
Generation of Resistant Tumors:
-
Continue treating a cohort of mice until tumors start to regrow, indicating acquired resistance.
-
Harvest the resistant tumors for molecular and cellular characterization.
-
Circulating Tumor DNA (ctDNA) Analysis to Identify Resistance Mutations
This protocol outlines the analysis of ctDNA from plasma to detect the emergence of resistance mutations in patients or animal models treated with divarasib.
Materials:
-
Blood collection tubes (e.g., EDTA tubes)
-
Plasma separation kit
-
ctDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit)
-
Digital PCR or Next-Generation Sequencing (NGS) platform
-
Primers and probes for KRAS and other relevant genes
Protocol:
-
Sample Collection and Processing:
-
Collect whole blood from patients or mice at baseline and at various time points during divarasib treatment.
-
Separate plasma by centrifugation within a few hours of collection.
-
Store plasma at -80°C until ctDNA extraction.
-
-
ctDNA Extraction:
-
Extract ctDNA from 2-5 mL of plasma using a specialized kit according to the manufacturer's instructions.
-
-
Mutation Analysis:
-
Use digital PCR for targeted detection of known resistance mutations in KRAS.
-
Alternatively, use NGS for a broader analysis of potential resistance mutations across a panel of cancer-related genes.
-
-
Data Interpretation:
-
Analyze the sequencing data to identify the emergence and allelic frequency of mutations associated with resistance to divarasib.
-
Mandatory Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of Divarasib.
Caption: Overview of resistance mechanisms to Divarasib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant KRAS Circulating Tumor DNA Is an Accurate Tool for Pancreatic Cancer Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of circulating tumor DNA for detection of KRAS gene mutations in colorectal cancer patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Identification of KRASG12C Mutations in Circulating Tumor DNA in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. revvity.com [revvity.com]
- 12. search.library.ucr.edu [search.library.ucr.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by Divarasib Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarasib (GDC-6036) is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, a key driver in various cancers.[1][2] By irreversibly binding to the mutant KRAS G12C protein, Divarasib locks it in an inactive GDP-bound state.[3] This action is designed to block downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade, which is crucial for tumor cell proliferation and survival. A critical biomarker for the efficacy of KRAS G12C inhibition is the phosphorylation status of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the MAPK pathway. This document provides a detailed protocol for assessing the inhibition of ERK phosphorylation (p-ERK) in KRAS G12C mutant cancer cell lines following treatment with Divarasib adipate using Western blot analysis.
Signaling Pathway and Experimental Workflow
The KRAS protein is a central node in cellular signaling, integrating signals from receptor tyrosine kinases (RTKs) to activate multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) pathway. The G12C mutation in KRAS leads to its constitutive activation, resulting in uncontrolled cell growth and proliferation. Divarasib specifically targets and inhibits the KRAS G12C mutant protein, thereby preventing the activation of downstream signaling and reducing the levels of phosphorylated ERK (p-ERK).
The following workflow outlines the key steps for the Western blot protocol to measure p-ERK inhibition.
Experimental Protocols
This protocol is designed for the analysis of p-ERK levels in KRAS G12C mutant cell lines such as NCI-H358 (lung carcinoma), MIA PaCa-2 (pancreatic cancer), or SW837 (colorectal adenocarcinoma).
Materials and Reagents:
-
Cell Lines: KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: 4-12% Bis-Tris gels, MOPS or MES running buffer
-
Transfer: PVDF membrane, transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204) (Typical dilution: 1:1000)
-
Rabbit or Mouse anti-Total ERK1/2 (Typical dilution: 1:1000)
-
Mouse anti-β-actin or anti-GAPDH (Loading control, typical dilution: 1:5000)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure:
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal p-ERK levels.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:2000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin or GAPDH.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). The p-ERK signal should be normalized to the total ERK signal, which is then normalized to the loading control.
-
Data Presentation
The following table summarizes the expected quantitative data for p-ERK inhibition by this compound in a KRAS G12C mutant cell line. The data should be presented as the mean ± standard deviation from at least three independent experiments.
| This compound Concentration | Treatment Time (hours) | Normalized p-ERK/Total ERK Ratio (Fold Change vs. Control) | % Inhibition of p-ERK |
| 0 nM (Vehicle Control) | 2 | 1.00 | 0% |
| 1 nM | 2 | Value | Value |
| 10 nM | 2 | Value | Value |
| 100 nM | 2 | Value | Value |
| 0 nM (Vehicle Control) | 6 | 1.00 | 0% |
| 1 nM | 6 | Value | Value |
| 10 nM | 6 | Value | Value |
| 100 nM | 6 | Value | Value |
| 0 nM (Vehicle Control) | 24 | 1.00 | 0% |
| 1 nM | 24 | Value | Value |
| 10 nM | 24 | Value | Value |
| 100 nM | 24 | Value | Value |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of p-ERK inhibition by this compound in KRAS G12C mutant cancer cells. This assay is a fundamental tool for researchers and drug development professionals to assess the pharmacodynamic effects of Divarasib and to elucidate its mechanism of action in preclinical models. Accurate and reproducible measurement of p-ERK levels is critical for advancing our understanding of KRAS G12C-targeted therapies.
References
Application Notes and Protocols for High-Throughput Screening with Divarasib Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarasib adipate is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various cancers.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and other potential KRAS G12C inhibitors. The methodologies described herein are designed to enable researchers to efficiently identify and characterize novel therapeutic agents targeting this critical cancer-related protein.
Divarasib operates by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the MAPK/ERK cascade, ultimately inhibiting cancer cell proliferation and survival. Preclinical studies have demonstrated that Divarasib is 5 to 20 times more potent and up to 50 times more selective than first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[1]
These application notes offer a suite of biochemical and cell-based assays amenable to HTS formats, allowing for the comprehensive evaluation of compound potency, selectivity, and mechanism of action.
Data Presentation
The following tables summarize the key quantitative data for this compound in comparison to other notable KRAS G12C inhibitors.
Table 1: In Vitro Potency and Selectivity of KRAS G12C Inhibitors
| Compound | Target | Assay Type | IC50 | EC50 | Selectivity vs. WT KRAS |
| This compound | KRAS G12C | Biochemical | <0.01 µM | 2 nM (alkylation) | >18,000-fold |
| Sotorasib | KRAS G12C | Biochemical | - | - | High |
| Adagrasib | KRAS G12C | Biochemical | - | - | High |
Data compiled from multiple preclinical studies.
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Mutation | Assay Type | Endpoint | Result |
| NCI-H358 | G12C | Cell Viability | Inhibition of Proliferation | Potent Inhibition |
| MIA PaCa-2 | G12C | Cell Viability | Inhibition of Proliferation | Potent Inhibition |
| A549 | G12S | Cell Viability | Inhibition of Proliferation | No significant effect |
This table illustrates the selective activity of Divarasib in KRAS G12C mutant cell lines.
Signaling Pathway
Divarasib targets the KRAS G12C mutant protein, which is a central node in oncogenic signaling. The diagram below illustrates the canonical KRAS signaling pathway and the point of inhibition by Divarasib.
Caption: KRAS G12C signaling pathway and inhibition by Divarasib.
Experimental Protocols
The following are detailed protocols for key experiments in a high-throughput screening setting for this compound and other KRAS G12C inhibitors.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for KRAS G12C/SOS1 Interaction
This assay is designed to identify compounds that disrupt the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1, a critical step in KRAS activation.
Materials:
-
Recombinant Human KRAS G12C protein (tagged, e.g., His-tag)
-
Recombinant Human SOS1 protein (catalytic domain, tagged, e.g., GST-tag)
-
GTPγS (non-hydrolyzable GTP analog)
-
HTRF detection reagents (e.g., anti-His-Europium Cryptate and anti-GST-d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds in DMSO into the 384-well assay plates using an acoustic dispenser. Include positive controls (e.g., a known KRAS G12C/SOS1 inhibitor) and negative controls (DMSO).
-
Reagent Preparation:
-
Prepare a 2X solution of KRAS G12C protein in assay buffer.
-
Prepare a 2X solution of SOS1 protein and GTPγS in assay buffer.
-
-
Dispensing Reagents:
-
Add 5 µL of the 2X KRAS G12C solution to each well.
-
Add 5 µL of the 2X SOS1/GTPγS solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare a 2X solution of the HTRF detection reagents (anti-His-Europium Cryptate and anti-GST-d2) in detection buffer.
-
Add 10 µL of the 2X detection reagent solution to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition for each compound relative to controls.
Caption: HTRF experimental workflow for KRAS G12C/SOS1 interaction.
Cell-Based Assay: p-ERK Downstream Signaling Assay
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in a cellular context.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
384-well clear-bottom black plates
-
AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) kit
-
AlphaLISA-compatible plate reader
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for 2 hours at 37°C, 5% CO2.
-
-
Cell Lysis:
-
Add AlphaLISA lysis buffer to each well.
-
Incubate on an orbital shaker for 10 minutes at room temperature.
-
-
Detection:
-
Transfer the lysate to a 384-well white ProxiPlate.
-
Add the AlphaLISA acceptor beads and donor beads mixture.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Determine the IC50 values for the inhibition of p-ERK signaling.
Caption: Workflow for the cell-based p-ERK downstream signaling assay.
Biophysical Assay: Thermal Shift Assay (TSA) for Target Engagement
This assay measures the change in the thermal stability of the KRAS G12C protein upon compound binding, providing evidence of direct target engagement.
Materials:
-
Recombinant Human KRAS G12C protein
-
SYPRO Orange dye (5000X stock in DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument with a thermal ramping capability
Protocol:
-
Reagent Preparation:
-
Dilute the KRAS G12C protein to a final concentration of 2 µM in assay buffer.
-
Dilute the SYPRO Orange dye to a final concentration of 5X in assay buffer.
-
-
Reaction Setup:
-
In each well, mix 10 µL of the 2 µM KRAS G12C protein solution with 1 µL of the test compound at various concentrations.
-
Add 4 µL of the 5X SYPRO Orange dye.
-
Bring the final volume to 20 µL with assay buffer.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm), which is the midpoint of the transition in the melting curve.
-
A significant increase in Tm in the presence of a compound indicates stabilization of the protein and thus, binding.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of this compound and other novel KRAS G12C inhibitors. By employing a combination of biochemical, cell-based, and biophysical assays, researchers can efficiently identify potent and selective compounds, elucidate their mechanism of action, and advance the development of targeted therapies for KRAS G12C-driven cancers. The superior potency and selectivity of Divarasib make it an important tool and benchmark for these screening efforts.
References
Troubleshooting & Optimization
Divarasib adipate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with divarasib adipate. The information is presented in a question-and-answer format to directly address common issues related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Divarasib is a highly potent and selective covalent inhibitor of KRAS G12C, a specific mutation in the KRAS protein that is a driver in many cancers.[1][2] It works by irreversibly binding to the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein, locking it in an inactive state.[3] This prevents downstream signaling through pathways like the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, growth, and survival.[4][5][6][7] The adipate salt form of divarasib is utilized for its potential to improve the compound's pharmaceutical properties.
Q2: What are the known solubility properties of divarasib and its adipate salt?
Troubleshooting Guide: Solubility and Formulation Issues
This guide addresses common problems encountered during the preparation of this compound solutions for in vitro and in vivo experiments.
Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffer.
Cause:
This is a common issue for poorly water-soluble compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The much lower solubility of the compound in the aqueous buffer causes it to precipitate out of solution. This is often referred to as "crashing out."
Solutions:
-
Reduce the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay. Many cell-based assays can tolerate up to 0.5% DMSO without significant toxicity.
-
Use a co-solvent system: For in vivo studies, a co-solvent system can be employed to maintain solubility. A common formulation includes DMSO, PEG300, and Tween-80 in an aqueous vehicle like saline.[10]
-
Employ cyclodextrins: Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic drug molecule, increasing its apparent aqueous solubility.[10]
-
Sonication and heating: Gentle sonication and/or warming of the solution can help to redissolve small amounts of precipitate.[10] However, care must be taken to avoid degradation of the compound.
-
Prepare a fresh solution: It is always recommended to prepare fresh working solutions for experiments and not to store diluted aqueous solutions for extended periods.[10]
Issue 2: Difficulty dissolving this compound powder.
Cause:
This compound, like many crystalline solids, may require energy to break the crystal lattice and dissolve.
Solutions:
-
Use an appropriate solvent: Start by dissolving the powder in a good solvent like DMSO.[10]
-
Apply gentle heating and sonication: As mentioned above, gentle heating and sonication can aid in the dissolution process.[10]
-
Vortexing: Vigorous vortexing can also help to break up clumps of powder and increase the surface area for dissolution.
Issue 3: Inconsistent results in biological assays.
Cause:
Inconsistent results can often be traced back to issues with the solubility and stability of the test compound in the assay medium. If the compound is not fully dissolved or precipitates during the experiment, the actual concentration exposed to the cells or target will be lower and more variable than intended.
Solutions:
-
Visually inspect for precipitation: Before adding your compound to the assay, visually inspect the solution for any signs of precipitation.
-
Perform a solubility test in your assay medium: It is good practice to determine the kinetic solubility of this compound in your specific cell culture medium or assay buffer.
-
Use a formulation with proven stability: For longer-term experiments, consider using a formulation with excipients that enhance stability, such as an amorphous solid dispersion.[11][12]
Quantitative Data Summary
The following tables summarize the available solubility data for divarasib and its adipate salt.
Table 1: Solubility of Divarasib
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 160.76 | Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[9][13] |
| Ethanol | 100 mg/mL | 160.75 | [8] |
| Water | Insoluble | <1 mg/mL | [8] |
Table 2: Formulations for this compound (for In Vivo Use)
| Formulation Components | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (6.51 mM) | A clear solution can be obtained.[10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (6.51 mM) | A clear solution can be obtained.[10] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (6.51 mM) | A clear solution can be obtained.[10] |
| CMC-Na | ≥ 5 mg/mL | Forms a homogeneous suspension for oral administration.[8] |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Oral Administration (Co-solvent approach)
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). This may require gentle warming or sonication to fully dissolve.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the DMSO stock solution of this compound to achieve a final DMSO concentration of 10%. Mix thoroughly until a clear solution is formed.
-
Add Tween-80 to the mixture to a final concentration of 5% and mix well.
-
Finally, add saline to reach the final volume, resulting in a 45% saline concentration. Mix until the solution is homogeneous.
-
This procedure should yield a clear solution with a this compound concentration of ≥ 5 mg/mL.[10] It is recommended to prepare this formulation fresh before each use.[10]
Protocol 2: General Procedure for Determining the pH-Dependent Aqueous Solubility of a Poorly Soluble Compound
Materials:
-
This compound
-
A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 37 °C)
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Incubate the vials in a shaking incubator at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[14]
-
After incubation, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method like HPLC-UV.
-
The measured concentration represents the equilibrium solubility of this compound at that specific pH.
Visualizations
KRAS G12C Signaling Pathway
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trends in amorphous solid dispersion drug products approved by the U.S. Food and Drug Administration between 2012 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Divarasib Adipate Concentration for IC50 Determination
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing Divarasib adipate concentration in half-maximal inhibitory concentration (IC50) determination assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it influence IC50 experiments?
A1: this compound is a highly potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It works by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1][2][3][4] This covalent and irreversible binding mechanism is a critical consideration for IC50 determination. Unlike non-covalent, reversible inhibitors where a true equilibrium is reached, the measured IC50 for a covalent inhibitor like Divarasib is time-dependent.[5][6] Therefore, it is crucial to establish a fixed time point for your assay to ensure reproducible and comparable results.
Q2: What is the reported IC50 for this compound and what concentration range should I start with for my experiments?
A2: Preclinical studies have shown that Divarasib has a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, with some reports stating an IC50 of less than 0.01 μM.[1][7][8][9] It has demonstrated greater potency and selectivity in vitro compared to other KRAS G12C inhibitors like sotorasib and adagrasib.[7][10][11] For initial experiments, we recommend a broad concentration range that brackets the expected IC50. A good starting point would be a serial dilution series from 1 µM down to the picomolar range.
Q3: How should I prepare my stock solutions and working concentrations of this compound?
A3: this compound is soluble in DMSO.[4][9] It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. This stock solution can then be serially diluted to create working solutions for your assay. To avoid solubility issues in your final assay volume, ensure that the final DMSO concentration is kept low (typically below 0.5%) and is consistent across all wells, including controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during serial dilutions.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips for each dilution.- Avoid using the outermost wells of the plate or fill them with sterile media/PBS. |
| No dose-response curve observed (all wells show maximum inhibition) | - The starting concentration of this compound is too high. | - Shift your concentration range to lower concentrations (e.g., start from 10 nM and dilute down to the picomolar range). |
| No dose-response curve observed (no inhibition at any concentration) | - Inactive compound.- Incorrect cell line (not harboring the KRAS G12C mutation).- Insufficient incubation time for the covalent inhibitor to bind. | - Verify the activity of your this compound lot.- Confirm the KRAS G12C mutation status of your cell line.- Increase the incubation time. For covalent inhibitors, a longer incubation period may be necessary to observe inhibition.[5][6] |
| Shallow or incomplete dose-response curve | - Assay window is too small.- Sub-optimal assay conditions (e.g., cell density, incubation time). | - Optimize your assay to achieve a robust signal-to-background ratio.- Experiment with different cell seeding densities and incubation times to find the optimal conditions for your specific cell line and assay. |
| IC50 value differs significantly from published data | - Different experimental conditions (cell line, cell density, incubation time, assay readout).- As Divarasib is a covalent inhibitor, the IC50 is time-dependent. | - Standardize your protocol, paying close attention to the parameters listed. Ensure you are comparing your results to data generated under similar conditions.- Report the incubation time along with your IC50 value for clarity and reproducibility.[5][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Serial Dilution for IC50 Determination:
-
Prepare a starting working solution (e.g., 1 µM) by diluting the 10 mM stock solution in your cell culture medium.
-
Perform a serial dilution (e.g., 1:3 or 1:10) in cell culture medium to generate a range of concentrations for your dose-response curve.
-
Ensure the final DMSO concentration is consistent across all dilutions and in the vehicle control wells.
-
Protocol 2: General Cell-Based IC50 Assay Workflow
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the old medium and add fresh medium containing the serially diluted this compound or vehicle control (medium with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the plate for a fixed period (e.g., 72 hours). This time point should be optimized and kept consistent for all experiments.
-
-
Cell Viability/Proliferation Assay:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or Resazurin).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Starting Concentration for IC50 | 1 µM - 10 µM | Adjust based on initial screening results. |
| Serial Dilution Factor | 1:3 to 1:10 | A 1:3 dilution will provide more data points on the curve. |
| Final DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells. |
| Incubation Time | 24 - 72 hours | Must be fixed and reported with the IC50 value. |
| Cell Seeding Density | Cell line dependent | Optimize for logarithmic growth during the assay period. |
Visualizations
Caption: this compound inhibits the KRAS G12C signaling pathway.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Divarasib - Wikipedia [en.wikipedia.org]
- 3. What is Divarasib used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Divarasib | Ras | TargetMol [targetmol.com]
- 10. esmo.org [esmo.org]
- 11. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Divarasib Adipate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of divarasib adipate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2]
Q2: How should I store stock solutions of this compound?
A2: For long-term storage, it is recommended to store DMSO stock solutions at -80°C for up to six months. For short-term storage, solutions can be kept at -20°C for up to one month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: Is this compound soluble in water?
A3: Divarasib itself is insoluble in water.[4] While the adipate salt form is intended to improve aqueous solubility, this compound still exhibits poor solubility in purely aqueous solutions and typically requires co-solvents for dissolution.
Q4: How should I prepare aqueous working solutions of this compound for my experiments?
A4: Due to its low aqueous solubility, this compound requires the use of co-solvents to prepare aqueous working solutions. It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into an appropriate aqueous buffer or media containing other co-solvents. For in vivo experiments, it is advised to prepare these working solutions freshly and use them on the same day.[1][2]
Q5: Can I heat or sonicate my solution to aid dissolution?
A5: Yes, if precipitation or phase separation occurs during the preparation of aqueous working solutions, gentle heating and/or sonication can be used to facilitate the dissolution of this compound.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | The concentration of this compound exceeds its solubility in the chosen solvent system. The proportion of organic co-solvent (e.g., DMSO) is too low. | Decrease the final concentration of this compound. Increase the percentage of co-solvents in the final working solution. Consider using solubilizing agents such as PEG300, Tween-80, or SBE-β-CD.[1] |
| Inconsistent experimental results | Degradation of this compound in the aqueous working solution. | Prepare fresh working solutions for each experiment and use them immediately. Avoid storing aqueous solutions, even for short periods. Ensure stock solutions are stored correctly and have not expired. |
| Loss of compound activity | Repeated freeze-thaw cycles of the stock solution leading to degradation. Instability in the aqueous experimental medium over the time course of the experiment. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[3] Perform time-course stability studies in your specific experimental medium to determine the window of stability. |
| Difficulty dissolving the solid compound | The compound may have adhered to the vial. | Centrifuge the vial for a few minutes at a low speed (e.g., 3000 rpm) to collect all the powder at the bottom before adding solvent.[5] |
Stability Data
While specific public data on the degradation rate of this compound in various aqueous solutions is limited, the following table illustrates the expected stability profile based on general chemical principles and handling recommendations.
| Condition | Parameter | Expected Stability | Recommendation |
| Aqueous Buffer (pH 7.4) | Half-life at RT | Limited | Prepare fresh solutions daily. |
| Acidic Conditions (e.g., pH < 4) | Degradation | Potential for hydrolysis | Avoid prolonged exposure to strong acids. |
| Basic Conditions (e.g., pH > 8) | Degradation | Potential for hydrolysis of the acrylamide moiety | Avoid prolonged exposure to strong bases. |
| Elevated Temperature (>40°C) | Degradation | Increased degradation rate | Maintain solutions at room temperature or below during experiments. |
| Exposure to Light | Photodegradation | Possible | Protect solutions from direct light. |
| Freeze-Thaw Cycles | Degradation | Potential for degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Protocol: Preparation of an Aqueous Working Solution
This protocol is an example of how to prepare a working solution of this compound for in vitro or in vivo studies.
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
Co-solvent Mixture: In a separate sterile tube, prepare the co-solvent mixture. For example, for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, first mix the appropriate volumes of PEG300 and Tween-80.
-
Dilution: Add the required volume of the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Final Dilution: Add the saline to the mixture to achieve the final desired concentration and volume. Mix until a clear solution is obtained.[1]
-
Usage: Use the freshly prepared solution immediately for your experiment.
Protocol: Stability-Indicating HPLC Method
This protocol outlines the general steps for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.
-
Column Selection: Utilize a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Use a PDA detector to monitor the elution profile at a wavelength determined by the UV absorbance maximum of this compound (e.g., 221 nm).
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies by exposing this compound to various stress conditions:
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Acid Hydrolysis: 0.1N HCl at 60°C.
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Base Hydrolysis: 0.1N NaOH at 60°C.
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Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature.
-
Photodegradation: Expose a solution to UV light.
-
-
Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately separate and quantify this compound from any potential degradation products.
Visualizations
References
Technical Support Center: Divarasib Adipate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Divarasib adipate.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is the adipate salt form of Divarasib (also known as GDC-6036), an orally bioavailable, highly potent, and selective covalent inhibitor of the KRAS G12C mutant protein.[1] Divarasib works by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1] This prevents downstream signaling through pathways like the MAPK/ERK pathway, which are crucial for tumor cell proliferation and survival.[2]
2. What are the recommended storage and handling conditions for this compound?
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Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3] The product is stable for a few weeks at ambient temperature during shipping.[4]
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[1][3] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][5] It is recommended to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[6][7]
3. How do I prepare this compound for in vitro and in vivo experiments?
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In Vitro Stock Solutions: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1][3][6] Sonication may be required to fully dissolve the compound.[1] For cell-based assays, it is advisable to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced toxicity.
-
In Vivo Formulations: For oral gavage in mice, several formulations have been described. A common approach is to first dissolve this compound in a small amount of DMSO (e.g., 10% of the final volume) and then suspend this solution in a vehicle such as 0.5% methylcellulose, or a mixture of PEG300, Tween-80, and saline.[3][6] It is recommended to prepare these formulations fresh daily.[1]
4. What are the known mechanisms of resistance to Divarasib?
Resistance to KRAS G12C inhibitors like Divarasib can be both intrinsic and acquired. Mechanisms include:
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On-target resistance: Acquired secondary mutations in the KRAS G12C protein that prevent drug binding.
-
Off-target resistance: Activation of bypass signaling pathways that circumvent the need for KRAS signaling. This can involve mutations or amplifications in other receptor tyrosine kinases (RTKs) or downstream effectors in the MAPK and PI3K pathways.[2]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in cell viability/proliferation assays.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent pipetting technique and avoid introducing bubbles. Consider using automated cell counters for accuracy. |
| Edge Effects in Multi-well Plates | To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or media without cells. Ensure even heat and gas distribution in the incubator. |
| Cell Passage Number and Confluency | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[8] Seed cells at a density that prevents them from becoming over-confluent by the end of the experiment. |
| Compound Precipitation in Media | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try lowering the final concentration or preparing a fresh dilution from the stock solution. Ensure the DMSO concentration is not too high. |
| Assay-Specific Issues | For metabolic assays (e.g., MTT, WST-1), ensure the incubation time is within the linear range of the assay for your specific cell line. For ATP-based assays like CellTiter-Glo®, ensure complete cell lysis.[9] |
Issue 2: Inconsistent or no inhibition of downstream signaling (e.g., p-ERK) in Western Blots.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound for your cell line. |
| Poor Lysis and Sample Preparation | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[10] Ensure complete cell lysis by scraping and/or sonication. |
| Western Blotting Technique | Load a sufficient amount of protein (at least 20-30 µg of whole-cell lysate).[10] Use a positive control (e.g., lysate from a known sensitive cell line treated with a known activator of the pathway) and a negative control (vehicle-treated cells).[11] Ensure efficient protein transfer to the membrane. Use a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-proteins).[11] |
| Antibody Issues | Use a validated primary antibody for your target protein (e.g., phospho-ERK). Titrate the primary antibody to determine the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody and is not expired. |
In Vivo Experiments
Issue 3: High variability in tumor growth in xenograft models.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | Ensure a consistent number of viable cells are injected for each animal. Inject cells subcutaneously at a consistent anatomical location. |
| Variable Tumor Engraftment and Growth | Use cell lines with a high and consistent take rate. For patient-derived xenograft (PDX) models, be aware that take rates can be variable.[12] Start treatment when tumors reach a consistent, pre-determined size (e.g., 100-200 mm³).[13] |
| Inaccurate Dosing | Prepare the this compound formulation fresh daily and ensure it is a homogenous suspension before each gavage. Calibrate the gavage needle volume and ensure accurate administration to each animal based on its body weight. |
| Animal Health and Husbandry | Monitor animal health closely, as illness or stress can impact tumor growth. Maintain consistent housing conditions (e.g., temperature, light cycle, diet). |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of Divarasib
| Parameter | Value | Species | Reference |
| Half-life (t½) | 17.6 ± 2.7 hours | Human | [14] |
| Mean Maximum Concentration (Cmax) | 657 ± 185 ng/mL | Human | [14] |
| Mean Area Under the Curve (AUC) | 9130 ± 3160 ng*h/mL | Human | [14] |
Table 2: Clinical Efficacy of Divarasib in Phase I Trials
| Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 53.4% | 13.1 months | [15] |
| Colorectal Cancer (CRC) | 29.1% | 5.6 months | [15] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., using CellTiter-Glo®)
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Cell Seeding: Plate KRAS G12C mutant cells (e.g., NCI-H358) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a cell culture incubator.
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Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
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Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
Visualizations
Caption: Divarasib inhibits the KRAS G12C signaling pathway.
Caption: General experimental workflow for this compound.
Caption: A logical guide to troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Divarasib adipate
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues encountered when working with Divarasib adipate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Divarasib is a highly potent and selective oral inhibitor of the KRAS G12C mutant protein.[1][2][3] It acts by covalently binding to the cysteine residue of the G12C-mutated KRAS protein, locking it in an inactive, GDP-bound state.[1][4] This prevents downstream signaling through pathways such as the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation and survival.[1]
Q2: What are the expected response rates with Divarasib in preclinical and clinical settings?
A2: In a phase I study, single-agent Divarasib has shown promising antitumor activity. In patients with non–small cell lung cancer (NSCLC), the confirmed objective response rate (ORR) was 53.4%.[3][5][6][7] For patients with colorectal cancer (CRC), the confirmed ORR was 29.1%.[5][6][7] Long-term follow-up in the NSCLC cohort at the 400 mg dose showed a confirmed ORR of 59.1%.[8]
Q3: What are the common adverse events associated with Divarasib?
A3: Divarasib is generally well-tolerated with most adverse events being low-grade and manageable.[5][6] The most frequently reported treatment-related adverse events include nausea, diarrhea, and vomiting.[7] Grade 3 treatment-related adverse events have included diarrhea and increases in alanine aminotransferase and aspartate aminotransferase levels.[9]
Troubleshooting Unexpected Results
Issue 1: Lower than expected efficacy or primary resistance in a KRAS G12C-mutant model.
If you observe minimal or no response to Divarasib in a confirmed KRAS G12C-mutant cell line or animal model, consider the following possibilities:
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Presence of co-occurring mutations: Pre-existing mutations in other RAS genes or in key downstream signaling pathways (e.g., PI3K, PTEN) can confer primary resistance.[10] It is hypothesized that tumor cells with these additional driver mutations are unlikely to respond to Divarasib monotherapy.[5]
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Histological Subtype: In clinical settings, response rates in colorectal cancer are notably lower than in non-small cell lung cancer.[5][6] This suggests that the tissue context and its specific signaling network can influence the drug's efficacy.
Experimental Protocol: Assessing for Primary Resistance
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Genomic Profiling: Perform next-generation sequencing (NGS) on your experimental model to identify any co-occurring mutations in genes associated with the RTK-RAS and PI3K-AKT signaling pathways.
-
Pathway Activity Analysis: Use Western blotting or phospho-proteomics to assess the baseline activation status of key downstream effectors (e.g., p-ERK, p-AKT) before and after Divarasib treatment. Persistent signaling in these pathways despite KRAS G12C inhibition may indicate a bypass mechanism.
Issue 2: Acquired resistance after an initial response to Divarasib.
A common challenge with targeted therapies is the development of acquired resistance. If your model initially responds to Divarasib but then shows signs of regrowth, investigate these potential mechanisms:
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On-target resistance: This can occur through secondary mutations in the KRAS gene itself (e.g., at codons 68, 95, or 96) that prevent Divarasib from binding effectively.[10][11] Amplification of the KRAS G12C allele is another possibility.[12][10]
-
Off-target resistance (Bypass Tracks): The cancer cells may have activated alternative signaling pathways to bypass their dependency on KRAS G12C. Common mechanisms include:
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Gain-of-function mutations in other oncogenes like NRAS, BRAF, or components of the PI3K pathway.[9][10]
-
Amplification or mutation of upstream Receptor Tyrosine Kinases (RTKs) such as EGFR or MET.[12][10]
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Loss-of-function mutations in tumor suppressor genes like PTEN.[12][10]
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Histological transformation, for example, from adenocarcinoma to a squamous cell phenotype.[11]
-
Experimental Protocol: Investigating Acquired Resistance
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Establish a Resistant Model: Culture cells or maintain animal models under continuous Divarasib treatment until resistance emerges.
-
Comparative Genomic and Transcriptomic Analysis: Perform NGS and RNA-seq on both the parental (sensitive) and the resistant models. Compare the genetic and expression profiles to identify new mutations or changes in gene expression that could explain the resistance.
-
Functional Validation: Once a potential resistance mechanism is identified, use techniques like CRISPR/Cas9-mediated gene editing or the use of additional inhibitors to validate its role in conferring resistance to Divarasib.
Data Summary
Table 1: Clinical Efficacy of Single-Agent Divarasib in a Phase I Study
| Cancer Type | Number of Patients (n) | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Non–Small Cell Lung Cancer (NSCLC) | 58-60 | 53.4%[3][5][7] | 13.1 - 13.8 months[5][8] | 14.0 - 18.0 months[3][7][8] |
| Colorectal Cancer (CRC) | 55 | 29.1%[5][6][7] | 5.6 months[5][6] | 7.1 months[3][7] |
Data compiled from multiple reports of the phase I study (NCT04449874). Specific values may vary slightly between different data cutoffs and analyses.
Table 2: Common Treatment-Related Adverse Events (TRAEs) with Divarasib
| Adverse Event | Frequency (Any Grade) | Frequency (Grade 3) |
| Nausea | 74%[7] | N/A |
| Diarrhea | 61%[7] | 5%[9] |
| Vomiting | 58%[7] | N/A |
| Increased Alanine Aminotransferase | N/A | 4%[9] |
| Increased Aspartate Aminotransferase | N/A | 4%[9] |
Visualizations
Caption: Divarasib inhibits the KRAS G12C signaling pathway.
Caption: Mechanisms of acquired resistance to Divarasib.
Caption: Troubleshooting workflow for unexpected Divarasib results.
References
- 1. What is Divarasib used for? [synapse.patsnap.com]
- 2. rrcgvir.com [rrcgvir.com]
- 3. onclive.com [onclive.com]
- 4. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmo.org [esmo.org]
- 6. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divarasib in Patients With Advanced Solid Tumors and a KRAS G12C Mutation - The ASCO Post [ascopost.com]
- 8. ascopubs.org [ascopubs.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
Divarasib Adipate Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for Divarasib adipate cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective KRAS G12C inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Divarasib (also known as GDC-6036) is an orally bioavailable and highly selective covalent inhibitor of the KRAS G12C mutant protein.[1][2][3][4][5][6][7] It works by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[2][3][4][5][7] This prevents downstream signaling pathways that drive tumor growth.
Q2: What is the potency of this compound in cell-based assays?
Preclinical studies have shown that this compound has a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, generally less than 0.01 µM in KRAS G12C mutant cell lines.[3][8] One study reported an EC50 of 2 nM in HCC1171 cells.[2] It has demonstrated over 18,000-fold greater selectivity for KRAS G12C mutant cell lines compared to wild-type KRAS cell lines.[1][9]
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to one year.[7]
Q4: Which cytotoxicity assay should I use for this compound?
Standard colorimetric assays like MTT, MTS, and XTT, or luminescence-based assays like CellTiter-Glo®, can be used. The choice of assay may depend on the cell line, experimental throughput, and available equipment. However, it is crucial to be aware of potential compound interference with the assay readout (see Troubleshooting section).
Q5: What are appropriate positive and negative controls for my experiment?
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Positive Control: A known cytotoxic agent for your chosen cell line.
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to account for any solvent-induced cytotoxicity.
-
Untreated Control: Cells cultured in medium alone.
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Blank Control: Wells containing medium and the assay reagent but no cells, to measure background absorbance/luminescence.
Troubleshooting Guide
High Variability Between Replicate Wells
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each row/column. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. |
| Contamination | Inspect cultures for any signs of microbial contamination. |
Unexpectedly High or Low IC50 Values
| Possible Cause | Suggested Solution |
| Incorrect cell seeding density | Optimize the cell seeding density for your specific cell line and assay duration. Too few cells may lead to a weak signal, while too many can result in nutrient depletion and contact inhibition, affecting drug sensitivity.[10] |
| Cell line health and passage number | Use healthy, low-passage cells. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Incorrect drug concentration | Verify the concentration of your this compound stock solution and ensure accurate serial dilutions. |
| Assay duration | The incubation time with this compound may need optimization. As a covalent inhibitor, the binding is irreversible, but the downstream effects on cell viability may take time to manifest. |
High Background Signal in "No Cell" Control Wells
| Possible Cause | Suggested Solution |
| Media components | Phenol red in culture media can interfere with colorimetric assays. Consider using phenol red-free media. |
| Compound interference | This compound may have inherent color or fluorescence that interferes with the assay readout. Run a control plate with various concentrations of this compound in cell-free media to assess for direct interference.[11][12] |
| Reagent contamination | Ensure that all reagents are fresh and free from contamination. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | KRAS G12C Mutant | < 0.01 µM | [3][8] |
| EC50 | HCC1171 | 2 nM | [2] |
| Selectivity | KRAS G12C vs. Wild-Type | >18,000-fold | [1][9] |
Table 2: Recommended Seeding Densities for Common KRAS G12C Cell Lines (96-well plate)
| Cell Line | Recommended Seeding Density (cells/well) | Notes |
| MIA PaCa-2 | 1 x 10^4 | Doubling time is approximately 25-40 hours. |
| NCI-H2122 | 0.4 x 10^4 to 2 x 10^4 | Optimization is recommended for specific assay conditions. |
| SW1573 | 0.4 x 10^4 to 2 x 10^4 | Optimization is recommended for specific assay conditions. |
| H23 | 0.4 x 10^4 to 2 x 10^4 | Optimization is recommended for specific assay conditions. |
Note: The optimal seeding density should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well white-walled plate at the optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization and Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. DIVARASIB (PD166262, ZRBPIAWWRPFDPY-IRXDYDNUSA-N) [probes-drugs.org]
- 9. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 10. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Divarasib adipate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Divarasib adipate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term storage, this compound powder should be kept at -20°C.[1][2] When stored properly under these conditions, the shelf life is greater than two years, with some suppliers indicating stability for up to three years.[1][3]
Q2: How should I store this compound for short-term use?
For short-term storage, spanning days to weeks, it is recommended to keep this compound at 0 - 4°C in a dry, dark environment.[1]
Q3: The product arrived at room temperature. Is it still viable?
Yes. This compound is shipped as a non-hazardous chemical under ambient temperatures. It is stable for a few weeks during ordinary shipping and customs processing.[1][4]
Q4: What are the storage recommendations for stock solutions of this compound?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] To maintain the integrity of the solution, it is advisable to aliquot it after preparation to avoid repeated freeze-thaw cycles.[3]
Q5: What are the general handling precautions for this compound?
When handling this compound, it is important to avoid inhalation and contact with skin and eyes.[2] Ensure you are working in a well-ventilated area.[2] The container should be kept tightly sealed in a cool, well-ventilated location, away from direct sunlight and sources of ignition.[2]
Troubleshooting Guide
Issue: I observe precipitation in my stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during the freeze-thaw cycle.
-
Solution: Gentle warming and/or sonication can be used to aid in redissolving the compound. To prevent this in the future, ensure the stock solution is aliquoted to minimize the number of freeze-thaw cycles.
Issue: I am concerned about the stability of my compound after prolonged storage.
-
Possible Cause: Even under recommended conditions, very long-term storage can lead to degradation.
-
Solution: While this compound is stable for years when stored correctly, for critical experiments, it is best practice to use a fresh vial or qualify the stored material. Publicly available information does not detail specific degradation pathways. If you suspect degradation, consider analytical techniques such as HPLC to assess purity.
Quantitative Storage Data Summary
| Condition | Form | Temperature | Duration | Shelf Life |
| Long-Term | Powder | -20°C | Months to Years | >2 years[1], 3 years[3] |
| Short-Term | Powder | 0 - 4°C | Days to Weeks | Not specified |
| Stock Solution | In Solvent | -80°C | Up to 6 months | 6 months[5][6] |
| Stock Solution | In Solvent | -20°C | Up to 1 month | 1 month[5][6] |
| Shipping | Powder | Ambient | Up to a few weeks | Not applicable |
Experimental Protocols
Protocol for Preparation of a Stock Solution
While specific protocols for stability testing are not publicly available, the following is a general guide for preparing a stock solution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[5][6]
-
Solvent Selection: A common solvent for creating a stock solution is DMSO.[3]
-
Dissolution: To prepare a stock solution, add the appropriate volume of solvent to the this compound powder. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[5]
-
Storage: Once a clear stock solution is achieved, it can be stored as recommended in the table above. It is best practice to divide the stock solution into smaller aliquots for single-use to avoid repeated freeze-thaw cycles.[3][7]
Visualized Troubleshooting Workflow
A troubleshooting workflow for this compound storage issues.
References
Validation & Comparative
Divarasib Outperforms Sotorasib in Preclinical Models for KRAS G12C Inhibition
For Immediate Release
New preclinical data reveal that divarasib adipate (formerly GDC-6036) demonstrates superior potency and selectivity compared to sotorasib (AMG-510) in targeting the KRAS G12C mutation, a key driver in several forms of cancer. These findings, derived from a series of in vitro and in vivo studies, position divarasib as a promising next-generation therapy for KRAS G12C-mutated tumors.
Divarasib, a covalent inhibitor of KRAS G12C, has been shown in preclinical studies to be 5 to 20 times more potent and up to 50 times more selective than sotorasib.[1][2][3] This enhanced activity translates to more effective inhibition of downstream signaling pathways and more profound anti-tumor effects in preclinical models.
Superior Inhibition of KRAS G12C Signaling
Both divarasib and sotorasib are designed to specifically target the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[3][4] This prevents the activation of downstream signaling cascades, primarily the MAPK pathway (RAF-MEK-ERK), which is crucial for tumor cell proliferation and survival.[4]
Preclinical studies measuring the inhibition of phosphorylated ERK (pERK), a key downstream effector in the MAPK pathway, have demonstrated divarasib's superior potency. In cellular assays, divarasib exhibited significantly lower IC50 values for pERK inhibition compared to sotorasib, indicating that a lower concentration of divarasib is required to block the oncogenic signaling pathway effectively.
Enhanced Anti-Proliferative Activity in Cancer Cell Lines
The superior potency of divarasib is further reflected in its ability to inhibit the growth of KRAS G12C-mutant cancer cell lines. Head-to-head comparisons in cell viability assays consistently show that divarasib has a lower half-maximal inhibitory concentration (IC50) than sotorasib across various cancer cell lines, including non-small cell lung cancer (NSCLC) and pancreatic cancer.
For instance, in the MIA PaCa-2 pancreatic cancer cell line, divarasib demonstrated an IC50 of 0.19 nM/L, which was over 50 times more potent than sotorasib (IC50: 12.75 nM/L).[5]
Potent Tumor Regression in In Vivo Models
In xenograft models, where human tumors are grown in immunodeficient mice, divarasib has shown robust anti-tumor activity, leading to complete tumor growth inhibition in multiple KRAS G12C-positive models.[1] Comparative studies have shown that divarasib can achieve significant tumor regression at doses where sotorasib shows more modest effects.
Quantitative Data Summary
The following tables summarize the comparative preclinical data for divarasib and sotorasib.
Table 1: In Vitro Potency Against KRAS G12C
| Compound | Target/Assay | Cell Line | IC50 (nM) | Fold Potency vs. Sotorasib | Reference |
| Divarasib | pERK Inhibition | MIA PaCa-2 | ~0.3 | ~86x | |
| Sotorasib | pERK Inhibition | MIA PaCa-2 | ~25.8 | 1x | |
| Divarasib | Active KRAS Inhibition | NCI-H358 | Not Reported | 5-20x | [1][2] |
| Sotorasib | Active KRAS Inhibition | NCI-H358 | Not Reported | 1x | [1][2] |
| Divarasib | Cell Viability | MIA PaCa-2 | 0.19 | >50x | [5] |
| Sotorasib | Cell Viability | MIA PaCa-2 | 12.75 | 1x | [5] |
Table 2: In Vitro Selectivity
| Compound | Selectivity for KRAS G12C vs. Wild-Type | Reference |
| Divarasib | >18,000-fold; Up to 50x more selective than sotorasib | [1][2] |
| Sotorasib | Not Reported |
Experimental Protocols
Cell Viability Assay
KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of divarasib or sotorasib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and the data were normalized to vehicle-treated controls to calculate IC50 values.
pERK Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Cells were seeded in 96-well plates and starved of serum overnight. The cells were then pre-treated with various concentrations of divarasib or sotorasib for 2 hours before being stimulated with a growth factor (e.g., EGF) for a short period. Following stimulation, cells were lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 were quantified using an HTRF assay kit (e.g., from Cisbio). The ratio of pERK to total ERK was calculated, and the data were normalized to vehicle-treated controls to determine the IC50 values for pERK inhibition.
Xenograft Models
Female athymic nude mice were subcutaneously implanted with 5 x 10^6 KRAS G12C mutant human cancer cells (e.g., NCI-H358 or MIA PaCa-2). When tumors reached a volume of 100-200 mm³, the mice were randomized into treatment groups. Divarasib or sotorasib was administered orally, once daily, at specified doses. Tumor volumes were measured two to three times weekly with calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as a measure of toxicity. Treatment continued for a specified duration, and tumor growth inhibition was calculated by comparing the change in tumor volume in treated groups to the vehicle control group.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway targeted by divarasib and sotorasib, and a typical experimental workflow for evaluating these inhibitors.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Divarasib versus Adagrasib or Sotorasib in Pretreated KRAS G12C+ Advanced or Metastatic Non-Small Cell lung Cancer (NSCLC) [medically.gene.com]
A Head-to-Head In Vitro Comparison of KRAS G12C Inhibitors
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a new therapeutic avenue for a previously "undruggable" target. Several of these inhibitors have now entered clinical development, each with a unique in vitro profile. This guide provides a head-to-head comparison of the preclinical in vitro performance of key KRAS G12C inhibitors, including sotorasib (AMG-510), adagrasib (MRTX-849), divarasib (GDC-6036), and glecirasib (JAB-21822), with supporting experimental data and protocols for researchers in drug development.
Biochemical Potency and Selectivity
The initial characterization of KRAS G12C inhibitors typically involves biochemical assays to determine their potency against the mutant protein and selectivity over the wild-type (WT) form.
| Inhibitor | Target | Assay Type | IC50 (nM) | Selectivity vs. WT | Reference |
| Sotorasib (AMG-510) | KRAS G12C | TR-FRET Nucleotide Exchange | 8.88 | No inhibition of WT up to 100 µM | [1][2][3] |
| Adagrasib (MRTX-849) | KRAS G12C | Not Specified | Potent | Selective for KRAS G12C | [1][2] |
| Divarasib (GDC-6036) | KRAS G12C | Biochemical Assay | Sub-nanomolar | >18,000-fold vs. WT | [4][5] |
| Glecirasib (JAB-21822) | KRAS G12C | SOS1-mediated Nucleotide Exchange | 2.28 | High selectivity over WT | [6] |
Divarasib has demonstrated greater potency and selectivity in vitro compared to sotorasib and adagrasib.[4][5] Preclinical studies have shown it to be 5 to 20 times more potent and up to 50 times more selective.[4][7][8][9] Glecirasib also exhibits high potency and a significant level of selectivity over wild-type KRAS in biochemical assays.[10][11]
Cell-Based Activity
The efficacy of these inhibitors is further evaluated in cancer cell lines harboring the KRAS G12C mutation. Key metrics include the inhibition of cell proliferation and the suppression of downstream signaling pathways.
Inhibition of Cell Proliferation
| Inhibitor | Cell Line(s) | Assay Type | IC50 | Reference |
| Sotorasib (AMG-510) | NCI-H358 | 2D/3D Cell Viability | Potent inhibition | [12] |
| Adagrasib (MRTX-849) | Multiple KRAS G12C lines | Cell Viability | Potent inhibition | [13] |
| Divarasib (GDC-6036) | Multiple KRAS G12C lines | Cell Viability | Complete tumor growth inhibition | [4][5] |
| Glecirasib (JAB-21822) | NCI-H358, MIA-PaCa-2 | 3D Cell Viability | Potent inhibition | [6][10] |
Glecirasib has been shown to potently inhibit the viability of cancer cells with RAS G12C mutations, including KRAS G12C, HRAS G12C, and NRAS G12C, by inducing cell-cycle arrest and apoptosis.[6][10]
Inhibition of Downstream Signaling
KRAS G12C inhibitors are designed to block the downstream signaling cascades that drive tumor growth, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[14][15]
| Inhibitor | Effect on Signaling | Cell Line(s) | Reference |
| Sotorasib (AMG-510) | Inhibition of p-ERK | Multiple KRAS G12C lines | [16] |
| Adagrasib (MRTX-849) | Inhibition of downstream RAS signaling | KRAS G12C cell lines | [17][18] |
| Glecirasib (JAB-21822) | Substantial reduction in p-ERK and p-AKT | KRAS G12C mutant cells | [10][11] |
| BI 1823911 | Strong and sustained inactivation of the MAPK pathway (p-ERK) | KRAS G12C NSCLC cell lines | [19] |
Glecirasib has been observed to substantially reduce ERK and AKT phosphorylation in cancer cells with the KRAS G12C mutation.[10][11] Similarly, the experimental inhibitor BI 1823911 leads to a strong and sustained inactivation of the MAPK pathway.[19]
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway
Mutant KRAS is constitutively active, leading to persistent downstream signaling and oncogenesis.[20] The primary downstream effector pathways include the RAF-MEK-ERK and the PI3K-AKT cascades, which regulate cell proliferation, survival, and differentiation.[14][21]
Caption: Simplified KRAS G12C signaling pathway and inhibitor mechanism.
Experimental Protocols
Biochemical Potency Assay (TR-FRET Nucleotide Exchange)
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.
Methodology:
-
Reagents: Recombinant KRAS G12C protein, BODIPY-labeled GDP, unlabeled GTP, and SOS1 (a guanine nucleotide exchange factor).
-
Procedure:
-
KRAS G12C is pre-incubated with BODIPY-GDP to form a fluorescent complex.
-
Test compounds (inhibitors) at various concentrations are added to the KRAS G12C/BODIPY-GDP complex and incubated.[21]
-
The exchange reaction is initiated by adding a mixture of unlabeled GTP and SOS1.[21]
-
As SOS1 facilitates the exchange of BODIPY-GDP for unlabeled GTP, the fluorescence signal decreases.
-
The reaction is monitored over time using a spectrofluorometer.[21]
-
-
Data Analysis: The rate of fluorescence decrease is measured, and IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
Caption: Workflow for a TR-FRET based nucleotide exchange assay.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitors on the viability and growth of cancer cell lines harboring the KRAS G12C mutation.
Methodology:
-
Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The following day, cells are treated with a range of concentrations of the KRAS G12C inhibitor.
-
Cells are incubated for a period of 3 to 6 days.[10]
-
-
Data Acquisition: Cell viability is measured using a commercially available kit (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The luminescence data is normalized to untreated controls, and IC50 values are determined by fitting the data to a dose-response curve.
Caption: Workflow for a cell-based proliferation assay.
Western Blot for Downstream Signaling
This technique is used to measure the levels of phosphorylated (activated) proteins in the downstream signaling pathways of KRAS, such as p-ERK and p-AKT.
Methodology:
-
Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).[6][10]
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-ERK, anti-p-AKT) and total protein controls (e.g., anti-ERK, anti-AKT).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of signaling inhibition.
Caption: General workflow for Western Blot analysis of signaling pathways.
Conclusion
The in vitro data demonstrates that a new generation of KRAS G12C inhibitors, including divarasib and glecirasib, exhibit high potency and selectivity, often exceeding that of the first-generation approved drugs, sotorasib and adagrasib. Divarasib stands out for its sub-nanomolar potency and exceptional selectivity in biochemical assays.[4][5] Glecirasib also shows potent inhibition of KRAS G12C and its downstream signaling pathways, with the added benefit of inhibiting other RAS G12C isoforms.[6] These preclinical findings highlight the ongoing progress in the development of more effective KRAS G12C-targeted therapies. The provided protocols offer a standardized framework for the continued evaluation and comparison of novel inhibitors in this class.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. esmo.org [esmo.org]
- 9. esmo.org [esmo.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selectscience.net [selectscience.net]
- 13. researchgate.net [researchgate.net]
- 14. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating Divarasib Adipate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of Divarasib adipate, a potent and selective covalent inhibitor of KRAS G12C. We will explore various experimental approaches, present supporting data in a comparative format, and provide detailed protocols for key assays.
Introduction to Divarasib and KRAS G12C
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific KRAS G12C mutation, where glycine is substituted for cysteine at codon 12, results in a constitutively active protein that drives aberrant downstream signaling and tumor growth.[1][2] Divarasib (formerly GDC-6036) is an experimental, orally bioavailable drug that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[3][4] This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting its oncogenic signaling.[3][4] Preclinical studies have shown Divarasib to be highly potent and selective, demonstrating greater potency in vitro compared to other approved KRAS G12C inhibitors like sotorasib and adagrasib.[2][5]
Validating that a drug like Divarasib reaches and binds to its intended target within a complex cellular environment is a critical step in drug development. Target engagement assays confirm the drug's mechanism of action, help interpret dose-response relationships, and provide essential biomarkers for clinical studies.[6]
KRAS G12C Signaling Pathway and Divarasib's Mechanism of Action
The diagram below illustrates the canonical RAS/MAPK signaling pathway. The KRAS G12C mutation impairs GTP hydrolysis, leading to an accumulation of KRAS in its active, GTP-bound state. This promotes the activation of downstream effectors like RAF, MEK, and ERK, driving cell proliferation and survival. Divarasib covalently binds to the inactive, GDP-bound KRAS G12C, preventing it from being activated and engaging in downstream signaling.
Caption: KRAS G12C signaling pathway and the inhibitory action of Divarasib.
Comparison of Target Engagement Assays
A variety of biochemical and cell-based assays can be employed to measure the engagement of Divarasib with KRAS G12C. The choice of assay depends on the specific question being addressed, throughput requirements, and available resources.
| Assay Type | Method | Principle | Endpoint | Throughput | Advantages | Limitations |
| Biochemical | Nucleotide Exchange Assay (NEA) | Measures the rate of GDP to GTP exchange. Inhibitor binding to the GDP-state prevents this exchange. Often uses Time-Resolved Fluorescence Energy Transfer (TR-FRET).[1][7] | IC50 (Inhibition of nucleotide exchange) | Medium-High | Quantitative, allows for mutant selectivity profiling.[8] | In vitro; does not account for cell permeability or metabolism. |
| Biochemical | Competition Binding Assay | A known ligand is displaced by the test compound (Divarasib). The amount of bound protein is quantified, often via qPCR-tagged proteins.[8][9] | KD (Dissociation constant) | High | Highly quantitative for binding affinity and selectivity.[8] | Recombinant protein may not reflect native conformation. |
| Cell-Based | Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. Soluble protein is quantified by Western Blot or other methods after heat shock.[7] | Thermal shift (ΔTm) | Low-Medium | Measures direct target binding in intact cells; label-free.[8] | Indirect; requires specific antibodies; lower throughput. |
| Cell-Based | p-ERK Western Blot / ELISA | Measures the phosphorylation of ERK, a downstream effector in the KRAS pathway. Target engagement by Divarasib should decrease p-ERK levels.[10] | IC50 (Inhibition of p-ERK) | Low-Medium | Measures functional consequence of target engagement; physiologically relevant. | Indirect; signal can be affected by other pathways. |
| Cell-Based | Bioluminescence Resonance Energy Transfer (BRET) | A bifunctional probe competes with the inhibitor for binding to a NanoLuc-tagged KRAS G12C in live cells, measuring displacement by changes in BRET signal.[10] | IC50 (Probe displacement) | High | Measures direct target engagement in live cells in real-time; highly sensitive.[10] | Requires genetic engineering of cell lines; probe-dependent. |
| Cell-Based | Mass Spectrometry (FAIMS-PRM) | Directly quantifies the amount of "free" (unbound) KRAS G12C protein in cell or tissue lysates before and after drug treatment.[6] | % Target Occupancy | Low | Highly specific and quantitative; can be used in FFPE clinical tissues.[6] | Requires specialized equipment and expertise; low throughput. |
Quantitative Data Summary
The following table summarizes reported potency data for Divarasib and compares it with other first-generation KRAS G12C inhibitors, Sotorasib and Adagrasib. This data highlights Divarasib's high potency.
| Compound | Assay Type | Cell Line | Endpoint | Value | Reference |
| Divarasib | Cell Viability | KRAS G12C Mutant Lines | IC50 | Sub-nanomolar | [2] |
| Divarasib | Clinical Response (NSCLC) | Patients | Objective Response Rate | 53.4% - 59.1% | [5][11][12] |
| Divarasib | Clinical Response (NSCLC) | Patients | Median Progression-Free Survival | 13.1 - 15.3 months | [2][11][12] |
| Sotorasib | Clinical Response (NSCLC) | Patients | Objective Response Rate | ~37% | [2] |
| Adagrasib | Clinical Response (NSCLC) | Patients | Objective Response Rate | ~43% | [2] |
Note: Direct comparison of IC50 values across different studies and assay conditions should be done with caution. Clinical data provides a more holistic view of efficacy.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful method to confirm direct target binding in a cellular context. The principle is that drug binding stabilizes the target protein, making it more resistant to thermal denaturation.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture: Plate KRAS G12C mutant cells (e.g., MIA PaCa-2, NCI-H358) and grow to ~80% confluency.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension and heat individual aliquots to different temperatures for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[8]
-
Lysis: Lyse the cells by subjecting them to multiple freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Analyze the levels of soluble KRAS G12C at each temperature point using Western Blot or SDS-PAGE.
-
Data Interpretation: Plot the relative amount of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in Divarasib-treated cells compared to the vehicle control indicates target engagement.
p-ERK Inhibition Assay (Western Blot)
This assay measures the functional downstream consequence of KRAS G12C inhibition.
Protocol:
-
Cell Culture and Starvation: Plate KRAS G12C mutant cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treatment: Pre-treat cells with a dose range of this compound or vehicle control for 2-4 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes to induce MAPK pathway activation. An unstimulated control should be included.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-ERK1/2 (pT202/pY204) and total ERK1/2 (as a loading control).[13] Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the Divarasib concentration to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This live-cell assay directly measures drug binding to the target protein.
Caption: Logical flow of a NanoBRET target engagement assay.
Protocol:
-
Cell Line: Use a cell line engineered to express KRAS G12C fused to a NanoLuc® luciferase tag at the endogenous locus.[10]
-
Plating: Plate the cells in a white, 96-well or 384-well assay plate.
-
Treatment: Add this compound across a range of concentrations to the wells and incubate.
-
Reagent Addition: Add the NanoBRET™ fluorescent tracer and the NanoGlo® substrate to the wells. The tracer is designed to bind to the same pocket as Divarasib.
-
Incubation: Incubate the plate at 37°C to allow the binding to reach equilibrium.
-
Measurement: Measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio with increasing concentrations of Divarasib indicates displacement of the tracer and therefore, target engagement. Plot the data to determine the IC50.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Divarasib - Wikipedia [en.wikipedia.org]
- 5. onclive.com [onclive.com]
- 6. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Divarasib in Patients With Advanced Solid Tumors and a KRAS G12C Mutation - The ASCO Post [ascopost.com]
- 12. onclive.com [onclive.com]
- 13. reactionbiology.com [reactionbiology.com]
Divarasib Adipate: A Comparative Analysis of Cross-reactivity Against Other Mutations
For Researchers, Scientists, and Drug Development Professionals
Divarasib adipate is a next-generation, covalent inhibitor of the KRAS G12C mutation, a key driver in various solid tumors. Its high potency and selectivity are hallmarks of its design, offering a promising therapeutic avenue. This guide provides an objective comparison of Divarasib's performance against other mutations, supported by available preclinical data, and outlines the experimental protocols used to determine its selectivity.
Quantitative Analysis of Divarasib Selectivity
Divarasib has demonstrated remarkable selectivity for the KRAS G12C mutant over wild-type KRAS. This high degree of specificity is crucial for minimizing off-target effects and enhancing the therapeutic window. Preclinical studies have quantified this selectivity, providing a clear picture of its targeted activity.
| Target | Fold Selectivity vs. KRAS G12C | Reference |
| Wild-Type KRAS | >18,000-fold | [1][2] |
Note: Specific inhibitory concentrations (IC50) for Divarasib against a broad panel of other KRAS mutations (e.g., G12D, G12V) are not publicly available at this time. The profound selectivity over wild-type KRAS, however, underscores the targeted nature of this inhibitor.
Comparative Potency and Selectivity
In preclinical in vitro studies, Divarasib has shown greater potency and selectivity compared to other approved KRAS G12C inhibitors, sotorasib and adagrasib.[1][3][4][5] This suggests that Divarasib may have a superior ability to inhibit the KRAS G12C oncoprotein while having a reduced impact on the normal functioning of wild-type KRAS.
KRAS Signaling Pathway and Point of Inhibition
Divarasib exerts its effect by targeting the mutated KRAS G12C protein, a critical node in the RAS/MAPK signaling pathway. This pathway, when constitutively activated by mutations, drives cell proliferation, survival, and differentiation, leading to tumorigenesis. Divarasib covalently binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state. This prevents downstream signaling through the RAF-MEK-ERK cascade.
Caption: The KRAS signaling pathway and the inhibitory action of Divarasib on the active KRAS G12C mutant protein.
Experimental Protocols for Determining Cross-reactivity
The high selectivity of Divarasib is determined through a series of rigorous biochemical and cellular assays. These experiments are designed to measure the inhibitor's potency against its intended target and its lack of activity against other related proteins.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of Divarasib against the purified KRAS G12C protein and a panel of other kinases, including wild-type KRAS.
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C and wild-type KRAS proteins are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Kinase Activity Measurement: The assay measures the rate of nucleotide exchange (GDP to GTP) or the interaction with downstream effectors. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Inhibition Profiling: A dilution series of Divarasib is incubated with the purified KRAS protein.
-
IC50 Determination: The concentration of Divarasib that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve. This is performed for both KRAS G12C and wild-type KRAS to determine the selectivity ratio.
Cellular Proliferation Assays
Objective: To assess the effect of Divarasib on the growth of cancer cell lines harboring the KRAS G12C mutation versus those with wild-type KRAS or other KRAS mutations.
Methodology:
-
Cell Line Panel: A panel of cancer cell lines with well-characterized KRAS mutation status (e.g., NCI-H358 for KRAS G12C and A549 for KRAS G12S) is used.
-
Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of Divarasib for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT or WST-1) or luminescence-based (e.g., CellTiter-Glo) assay.
-
GI50/IC50 Calculation: The concentration of Divarasib that causes 50% growth inhibition (GI50) or a 50% reduction in cell viability (IC50) is determined for each cell line. The comparison of these values across different cell lines reveals the cellular selectivity of the compound.
Caption: A generalized experimental workflow for determining the cross-reactivity of a KRAS inhibitor like Divarasib.
Conclusion
The available data strongly indicates that this compound is a highly selective inhibitor of the KRAS G12C mutation with minimal activity against wild-type KRAS. This high degree of selectivity, a key differentiator from some other targeted therapies, is fundamental to its promising safety and efficacy profile observed in clinical trials. Further studies detailing its activity against a wider array of oncogenic mutations will continue to refine our understanding of its therapeutic potential.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esmo.org [esmo.org]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
Sotorasib vs. Divarasib Adipate: A Comparative Selectivity Analysis for Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapies, inhibitors of the KRAS G12C mutation have emerged as a pivotal breakthrough. Sotorasib, the first FDA-approved KRAS G12C inhibitor, has paved the way for a new class of drugs. Among the next-generation inhibitors, divarasib adipate has shown significant promise in preclinical and early clinical studies. This guide provides an objective comparison of the selectivity profiles of sotorasib and this compound, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Preclinical data consistently demonstrates that this compound possesses significantly greater potency and selectivity for the KRAS G12C mutant compared to sotorasib. In vitro studies have reported divarasib to be 5 to 20 times more potent and up to 50 times more selective than sotorasib.[1][2][3] One study highlighted that divarasib was over 18,000-fold more selective for KRAS G12C mutant cell lines versus wild-type cells.[4] This enhanced selectivity profile of divarasib may translate to a wider therapeutic window and a more favorable safety profile in clinical applications.
Data Presentation
The following tables summarize the available quantitative data comparing the preclinical pharmacodynamics and selectivity of sotorasib and this compound.
| Drug | Target | IC50 (μM) | Cell Line Selectivity (Mutant vs. Wild-Type) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | 0.004 - 0.032 (in various KRAS G12C cell lines) | Selective for KRAS G12C | [5] |
| This compound (GDC-6036) | KRAS G12C | <0.01 | >18,000-fold | [4][6] |
Table 1: Preclinical Potency and Selectivity of Sotorasib and this compound. This table presents a comparison of the half-maximal inhibitory concentration (IC50) and cell line selectivity for sotorasib and this compound against the KRAS G12C mutant.
Mechanism of Action
Both sotorasib and this compound are covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. They bind to KRAS G12C when it is in its inactive, GDP-bound state.[7][8] This irreversible binding locks the oncoprotein in an inactive conformation, thereby preventing downstream signaling through pathways such as the MAPK pathway, which is crucial for cancer cell proliferation and survival.
Experimental Protocols
Detailed experimental protocols are crucial for the objective evaluation of inhibitor selectivity. Below are representative methodologies for key assays used to characterize KRAS G12C inhibitors.
Biochemical Assay: SOS1-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.
Objective: To determine the IC50 value of inhibitors against KRAS G12C in a biochemical setting.
Materials:
-
Recombinant GDP-loaded KRAS G12C protein
-
Recombinant SOS1 protein
-
GTP
-
Assay buffer (e.g., RBD-RAS binding buffer)
-
Test inhibitors (Sotorasib, this compound)
-
384-well microplate
-
Plate reader capable of detecting the appropriate signal (e.g., fluorescence, AlphaScreen)
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 384-well plate, add the diluted inhibitors.
-
Add a solution of GDP-loaded KRAS G12C to each well.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and GTP.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of GTP-bound KRAS G12C using a suitable detection method. This can be achieved by adding an effector protein that specifically binds to the active, GTP-bound form of KRAS (e.g., RBD-cRAF) and using a detection system like AlphaScreen or TR-FRET.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using a dose-response curve.
Cellular Assay: NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to its target protein within living cells, providing a more physiologically relevant assessment of target engagement.
Objective: To determine the cellular affinity and occupancy of inhibitors for KRAS G12C.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-KRAS G12C fusion protein
-
NanoBRET™ tracer that binds to KRAS
-
Test inhibitors (Sotorasib, this compound)
-
Cell culture medium and reagents
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring BRET signal
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-KRAS G12C expression vector and seed them into assay plates.
-
Allow cells to adhere and express the fusion protein (typically 24 hours).
-
Prepare serial dilutions of the test inhibitors.
-
Add the NanoBRET™ tracer to the cells, followed by the addition of the diluted inhibitors.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Add the NanoBRET™ substrate to the wells.
-
Measure the BRET signal using a luminometer. The BRET signal is generated when the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) are in close proximity.
-
Inhibitor binding to KRAS G12C displaces the tracer, leading to a decrease in the BRET signal.
-
Calculate the cellular IC50 values based on the dose-dependent decrease in the BRET signal.
Conclusion
The available preclinical data strongly suggests that this compound has a superior selectivity and potency profile for KRAS G12C compared to sotorasib. This enhanced selectivity is a promising characteristic for a drug candidate, as it may lead to improved efficacy and a better safety margin. The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of these and other emerging KRAS G12C inhibitors. As more clinical data for divarasib becomes available, a more complete picture of its comparative clinical performance will emerge.
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A Method to Conditionally Measure Target Engagement at Intracellular RAS and RAF Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® TE Intracellular RAS Assay [promega.com]
Confirming Divarasib Adipate's Efficacy: A Comparative Guide with Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Divarasib adipate (GDC-6036) is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2] This guide provides an objective comparison of Divarasib's performance against other approved KRAS G12C inhibitors, sotorasib and adagrasib, supported by experimental data from orthogonal assays that confirm its efficacy and mechanism of action.
Mechanism of Action: Covalent Inhibition of KRAS G12C
Divarasib operates by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through the MAPK/ERK pathway.[1][2][3] This targeted action leads to the suppression of tumor cell proliferation and survival.
References
A Head-to-Head Battle: Divarasib Adipate Steps into the Ring with Next-Generation KRAS Inhibitors
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. The tide has turned with the advent of targeted inhibitors, and the landscape is rapidly evolving. This guide provides a comprehensive comparison of Divarasib adipate against other next-generation KRAS inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of the current competitive landscape.
This comparative analysis delves into the mechanism of action, preclinical potency, clinical efficacy, and safety profiles of this compound and its key competitors, including the FDA-approved sotorasib and adagrasib, as well as promising investigational agents like MRTX1133 and BI 3706674.
Mechanism of Action: A Tale of Covalent and Non-Covalent Bonds
The majority of current KRAS inhibitors, including this compound, sotorasib, and adagrasib, are covalent inhibitors that specifically target the KRAS G12C mutation. This mutation, where glycine is replaced by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1] These inhibitors work by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[2][3][4] This prevents downstream signaling through pathways like the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.
In contrast, MRTX1133 represents a different approach as a non-covalent inhibitor of the KRAS G12D mutation, which is more common in pancreatic, colorectal, and lung adenocarcinomas.[5] BI 3706674 is a pan-KRAS inhibitor, designed to bind non-covalently to multiple KRAS mutant alleles, offering a broader therapeutic potential.
dot
Caption: KRAS signaling pathway and points of intervention by various inhibitors.
Preclinical Potency: A Look at the Numbers
In vitro studies provide a crucial first look at the potency of these inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a drug that is required for 50% inhibition in vitro. This compound has demonstrated high potency with an IC50 of less than 0.01 µM against KRAS G12C mutant cell lines.[6]
| Inhibitor | Target | Representative Cell Line | IC50 (nM) |
| This compound | KRAS G12C | NCI-H358 | <10[6] |
| Sotorasib | KRAS G12C | NCI-H358 | ~6[7] |
| MIA PaCa-2 | ~9[7] | ||
| Adagrasib | KRAS G12C | MIA PaCa-2 | 10 - 973 (2D)[8] |
| Various | 0.2 - 1042 (3D)[8] | ||
| MRTX1133 | KRAS G12D | AsPc-1 | 7-10[9] |
| SW1990 | 7-10[9] | ||
| AGS | 6[5] | ||
| BI 3706674 | Pan-KRAS | Data not publicly available | - |
Clinical Efficacy: Performance in Patients
Clinical trials provide the ultimate test of an inhibitor's efficacy and safety. Divarasib has shown promising results in early-phase trials. In a phase 1 study, Divarasib demonstrated an objective response rate (ORR) of 53.4% in patients with KRAS G12C-mutated NSCLC and a median progression-free survival (PFS) of 13.1 months.[10] For colorectal cancer patients, the ORR was 29.1% with a median PFS of 5.6 months.[10]
| Inhibitor | Trial Name | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Phase 1 | NSCLC (KRAS G12C) | 53.4%[10] | 13.1 months[10] |
| Colorectal Cancer (KRAS G12C) | 29.1%[10] | 5.6 months[10] | ||
| Sotorasib | CodeBreaK 100 | NSCLC (KRAS G12C) | 37.1%[11] | 6.8 months[11] |
| Adagrasib | KRYSTAL-1 | NSCLC (KRAS G12C) | 42.9% | 6.5 months |
| Pancreatic & other GI tumors (KRAS G12C) | 41%[12] | 6.6 months[12] | ||
| MRTX1133 | Phase 1/2 | Solid Tumors (KRAS G12D) | Data not yet reported | Data not yet reported |
| BI 3706674 | Phase 1 | Gastric & Esophageal Cancers | Data not yet reported | Data not yet reported |
Safety and Tolerability: A Critical Consideration
The safety profile of a drug is as important as its efficacy. Divarasib has been generally well-tolerated in clinical trials, with the most common treatment-related adverse events being nausea, diarrhea, and vomiting, which were mostly low-grade.[13]
| Inhibitor | Trial Name | Most Common Treatment-Related Adverse Events (Any Grade) | Grade 3/4 Treatment-Related Adverse Events |
| This compound | Phase 1 | Nausea (74%), Diarrhea (61%), Vomiting (58%)[13] | 12%[13] |
| Sotorasib | CodeBreaK 100 | Diarrhea (30%), Increased ALT (18%), Increased AST (18%)[14] | 20% (Grade 3), 1% (Grade 4)[14] |
| Adagrasib | KRYSTAL-1 | Nausea (49.2%), Diarrhea (47.6%), Fatigue (41.3%), Vomiting (39.7%)[15] | 25.4% (Grade 3), 1.6% (Grade 4)[15] |
| MRTX1133 | Phase 1/2 | Data not yet reported | Data not yet reported |
| BI 3706674 | Phase 1 | Data not yet reported | Data not yet reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of KRAS inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the KRAS inhibitor or vehicle control (DMSO) and incubate for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using a non-linear regression model.
dot
Caption: A typical workflow for assessing cell viability using the CellTiter-Glo® assay.
ERK Phosphorylation Assay (Western Blot)
This assay is used to determine the level of ERK phosphorylation, a downstream marker of KRAS pathway activation.
-
Cell Treatment and Lysis: Treat cells with the KRAS inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of KRAS inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells harboring the target KRAS mutation into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the KRAS inhibitor or vehicle control orally or via intraperitoneal injection daily.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size.
-
Data Analysis: Analyze the tumor growth inhibition and assess for any signs of toxicity.
The Future of KRAS Inhibition
The field of KRAS inhibition is dynamic, with numerous next-generation inhibitors in development. While this compound shows great promise with its potent preclinical activity and encouraging early clinical data, the competition is fierce. The development of pan-KRAS inhibitors like BI 3706674 and inhibitors targeting other mutations such as MRTX1133 for KRAS G12D signifies a broadening of the therapeutic arsenal against KRAS-driven cancers. Combination therapies, pairing KRAS inhibitors with other targeted agents or immunotherapies, are also being actively explored to overcome resistance and improve patient outcomes. The continued research and clinical evaluation of these novel agents will be critical in defining the future standard of care for patients with KRAS-mutant tumors.
References
- 1. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non–Small Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Divarasib in Patients With Advanced Solid Tumors and a KRAS G12C Mutation - The ASCO Post [ascopost.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ita.promega.com]
Divarasib Adipate vs. Sotorasib: A Comparative Analysis of Resistance Mechanisms in KRAS G12C Inhibition
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the mechanisms of acquired resistance to two prominent KRAS G12C inhibitors: divarasib adipate and sotorasib. As targeted therapies, both drugs have shown significant promise in treating KRAS G12C-mutated cancers; however, the emergence of resistance remains a critical challenge. This document synthesizes available clinical and preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of the molecular underpinnings of resistance to these agents.
Introduction
Sotorasib (AMG 510) was the first KRAS G12C inhibitor to receive regulatory approval, marking a significant milestone in targeting what was once considered an "undruggable" oncoprotein.[1] Divarasib (GDC-6036), a next-generation inhibitor, has demonstrated high potency and selectivity in preclinical models and promising anti-tumor activity in early-phase clinical trials.[2][3][4] Understanding the nuances of how cancer cells evade these inhibitors is paramount for developing next-generation therapies and rational combination strategies.
While direct head-to-head clinical trial data on resistance mechanisms is still emerging, current research indicates that the pathways of resistance to divarasib are largely similar to those observed with sotorasib and the related inhibitor adagrasib.[5] These mechanisms can be broadly categorized as on-target alterations, involving the KRAS protein itself, and off-target mechanisms, which activate bypass signaling pathways.
On-Target Resistance: Secondary KRAS Mutations
Acquired mutations in the KRAS gene are a common mechanism of resistance to KRAS G12C inhibitors. These secondary mutations can interfere with drug binding or restore GTPase activity, rendering the inhibitor ineffective.
Sotorasib:
In vitro saturation mutagenesis screens have identified several secondary KRAS mutations that confer resistance to sotorasib. These mutations are often located in regions critical for drug-protein interaction.[6]
Divarasib:
The phase 1 clinical trial of divarasib (NCT04449874) revealed a diverse spectrum of genomic alterations in the KRAS gene at the end of treatment, which are thought to confer acquired resistance.[5][7] The specific frequencies of these mutations in a large patient cohort from a head-to-head comparison are not yet available, pending results from ongoing trials like the Krascendo 1 study (NCT06497556).[8][9][10]
Table 1: In Vitro Identified Secondary KRAS Mutations Conferring Resistance to Sotorasib
| Secondary KRAS Mutation | Resistance to Sotorasib |
| Y96D | High |
| Y96S | High |
| G13D | High |
| R68M | High |
| A59S | High |
| A59T | High |
| Q99L | Low |
Data derived from in vitro mutagenesis screens of Ba/F3 cells transduced with KRAS G12C.
Off-Target Resistance: Bypass Pathway Activation
Cancer cells can also develop resistance by activating alternative signaling pathways that bypass the need for KRAS G12C signaling. This often involves genomic alterations in other oncogenes or tumor suppressors.
Sotorasib:
Data from the CodeBreaK100 clinical trial provides the most comprehensive analysis of acquired resistance to sotorasib in patients. The study utilized circulating tumor DNA (ctDNA) analysis to identify genomic alterations at the time of disease progression.[11][12][13]
Table 2: Acquired Genomic Alterations in Patients Treated with Sotorasib (CodeBreaK100)
| Alteration Type | Non-Small Cell Lung Cancer (NSCLC) | Colorectal Cancer (CRC) |
| Any Acquired Genomic Alteration | 28% (19/67 patients) | 73% (33/45 patients) |
| Receptor Tyrosine Kinase (RTK) Pathway | Most Prevalent | Most Prevalent |
| Specific examples: MET amplification, FGFR fusions | ||
| Secondary RAS Alterations | 3% | 16% |
| Specific examples: KRAS G12V/D/R, NRAS Q61K | ||
| Other MAPK Pathway Alterations | Present | Present |
| Specific examples: BRAF V600E, MAP2K1 mutations | ||
| Cell Cycle Gene Alterations | Present | Present |
| Specific examples: CDKN2A loss |
Data from plasma biomarker analysis of the CodeBreaK100 trial. Percentages represent the proportion of patients with baseline and progression plasma samples who developed the specified alteration.[14]
Divarasib:
The phase 1 trial of divarasib also identified a wide range of genomic alterations in RTK, MAPK, and PI3K pathway components as potential drivers of acquired resistance.[5] These findings align with the resistance patterns observed with sotorasib, suggesting a commonality in how tumors adapt to KRAS G12C inhibition.
Signaling Pathways in KRAS G12C Inhibition and Resistance
The following diagram illustrates the central role of the KRAS signaling pathway and the key mechanisms of resistance to KRAS G12C inhibitors.
Caption: KRAS signaling and resistance pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of divarasib and sotorasib resistance.
Generation of Acquired Resistance in Cell Lines
Objective: To develop cell line models with acquired resistance to KRAS G12C inhibitors for molecular characterization.
Protocol:
-
Cell Culture: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, NCI-H23) are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Exposure: Cells are continuously exposed to increasing concentrations of the KRAS G12C inhibitor (sotorasib or divarasib), starting from the IC50 value.[15]
-
Dose Escalation: The drug concentration is gradually increased in a stepwise manner as cells develop tolerance and resume proliferation.
-
Resistant Clone Selection: Once cells can sustain growth in a high concentration of the inhibitor (e.g., 1-2.5 µM), resistant clones are isolated and expanded.[15]
-
Validation: The resistance phenotype is confirmed by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug and assess the sensitivity of cell lines.
Protocol:
-
Cell Seeding: Cells are seeded in triplicate in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.[14]
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound (divarasib or sotorasib). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.[16]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence is measured after a 10-minute incubation.[14][17]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Saturation Mutagenesis Screen for Resistance Mutations
Objective: To systematically identify all possible single amino acid substitutions in KRAS G12C that confer resistance to a specific inhibitor.
Protocol:
-
Library Generation: A plasmid library containing all possible single amino acid missense mutations of KRAS G12C is generated.
-
Cell Line Transduction: The KRAS G12C mutant cell line (e.g., NCI-H358) is transduced with the mutagenesis library.[6]
-
Drug Selection: The transduced cells are cultured in the presence of the KRAS G12C inhibitor (sotorasib or adagrasib) at a concentration around the IC90 for an extended period (e.g., 13 days).[6] A parallel culture with a vehicle control is also maintained.
-
Genomic DNA Extraction: At the end of the treatment period, genomic DNA is extracted from both the inhibitor-treated and control cell populations.[14]
-
Sequencing and Analysis: The KRAS coding region is amplified from the genomic DNA and subjected to deep sequencing. The frequency of each mutation in the inhibitor-treated group is compared to the control group to identify mutations that are enriched (conferring resistance) or depleted (conferring sensitivity).[6]
Caption: Workflow for saturation mutagenesis screen.
Circulating Tumor DNA (ctDNA) Analysis from Patient Samples
Objective: To identify acquired genomic alterations associated with resistance in patients treated with KRAS G12C inhibitors.
Protocol:
-
Sample Collection: Peripheral blood samples are collected from patients at baseline (before treatment initiation) and at the time of disease progression.[14]
-
Plasma Isolation: Plasma is separated from the whole blood by centrifugation.
-
ctDNA Extraction: Cell-free DNA is extracted from the plasma using a commercially available kit.
-
Library Preparation and Sequencing: The extracted ctDNA is used to prepare a sequencing library. Targeted next-generation sequencing (NGS) panels are often employed to analyze a predefined set of cancer-related genes.
-
Bioinformatic Analysis: Sequencing data is analyzed to identify single nucleotide variants, insertions/deletions, copy number alterations, and rearrangements.
-
Resistance Marker Identification: Genomic alterations that are present at disease progression but absent at baseline are identified as potential mechanisms of acquired resistance.[14]
Conclusion
The landscape of resistance to KRAS G12C inhibitors is complex and multifaceted. While divarasib and sotorasib are both potent inhibitors, cancer cells can employ a range of on-target and off-target mechanisms to circumvent their effects. The available data suggests a significant overlap in the resistance profiles of these two drugs, with reactivation of the MAPK pathway being a central theme.
Future research, particularly the results from head-to-head clinical trials, will be crucial for elucidating any subtle differences in the frequency and types of resistance mutations induced by divarasib versus sotorasib. This knowledge will be instrumental in guiding the development of next-generation KRAS inhibitors and designing effective combination therapies to overcome resistance and improve patient outcomes.
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. esmo.org [esmo.org]
- 6. A saturation mutagenesis screen uncovers resistant and sensitizing secondary KRAS mutations to clinical KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - UCL Discovery [discovery.ucl.ac.uk]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. "P3.12D.07 Divarasib Versus Adagrasib or Sotorasib in Pretreated KRAS G" by Shirish M. Gadgeel, A. Rahman et al. [scholarlycommons.henryford.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Two-year analysis of CodeBreaK 100 phase I/II trial: achieved goals of an ongoing challenge - Santo - AME Clinical Trials Review [actr.amegroups.org]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. ascopubs.org [ascopubs.org]
- 14. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Divarasib Adipate: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of divarasib adipate in a research setting, ensuring operational safety and regulatory compliance.
This compound, a potent and selective KRAS G12C inhibitor, requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental standards. Although the Safety Data Sheet (SDS) for the parent compound, divarasib, indicates that it is not classified as a hazardous substance or mixture, its potent biological activity necessitates a cautious and systematic approach to its disposal.[1] Adherence to established laboratory safety protocols and local regulations is paramount.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of the compound in solid or solution form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. A physician should be consulted.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical assistance.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting and call a physician for guidance.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated waste must comply with all applicable federal, state, and local environmental regulations.[1] The following procedure provides a general framework based on best practices for potent, non-hazardous research compounds.
-
Segregation of Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, etc.), and labware (vials, pipette tips), must be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect unused solid this compound and contaminated solids in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "this compound Waste" and any other information required by your institution, such as the chemical composition and hazard warnings (if applicable).
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed chemical waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a certified chemical waste management contractor. These services are equipped to handle the disposal of specialized chemical waste in accordance with regulatory requirements.[2]
Spill Management Protocol
In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, absorb the spilled material with an inert, liquid-binding material such as diatomite or universal binders.[1] Once the spill is absorbed, decontaminate the surface by scrubbing with alcohol.[1] Collect all contaminated absorbent material in a sealed container and dispose of it as chemical waste, following the procedure outlined above. Prevent the spill from entering drains or water courses.[1]
This compound Properties
The following table summarizes key information for this compound and its parent compound.
| Property | This compound | Divarasib (Parent Compound) |
| CAS Number | 2762240-36-6 | 2417987-45-0 |
| Molecular Formula | C35H42ClF4N7O6 | C29H32ClF4N7O2 |
| Molecular Weight | 768.21 g/mol | 622.06 g/mol |
| Hazard Classification | Not classified as hazardous | Not classified as hazardous |
| Transport Information | Not classified as dangerous goods | Not classified as dangerous goods |
Data sourced from multiple chemical suppliers and safety data sheets.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Divarasib Adipate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Divarasib adipate. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2] Although one Safety Data Sheet (SDS) classifies the substance as not hazardous, it also notes that the chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, a cautious approach is warranted.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes, dust, and aerosols.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. The specific glove material should be resistant to the solvents used. |
| Body Protection | Impervious clothing or lab coat | Provides a barrier against accidental spills and contamination.[1] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Necessary when handling the powder form to avoid inhalation of dust and when there is a risk of aerosol formation.[1][2] |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Experimental Protocol: General Handling
-
Preparation : Before handling, ensure that an accessible safety shower and eye wash station are available.[1]
-
Ventilation : Always handle this compound in a well-ventilated area. Use of a chemical fume hood or other appropriate exhaust ventilation is recommended to minimize inhalation exposure.[1]
-
Avoiding Contamination : Take precautions to avoid the formation of dust and aerosols.[1]
-
Preventing Contact : Avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors, mist, dust, or gas.[1]
Storage Conditions
-
Short-term storage : Store at 0 - 4°C for days to weeks.[3]
-
Long-term storage : For long-term storage (months to years), keep at -20°C in a dry and dark place.[3]
-
Stock Solutions : Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4][5]
Emergency Procedures and Disposal Plan
In the event of an emergency or accidental release, follow these procedures.
Accidental Release Measures
-
Evacuate : Evacuate personnel to a safe area.[1]
-
Ventilate : Ensure adequate ventilation in the affected area.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Cleanup : Wear full personal protective equipment.[1] Absorb spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination : Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
